5-Aminothiophene-2,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5NO4S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
5-aminothiophene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H5NO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,7H2,(H,8,9)(H,10,11) |
InChI Key |
NSOPGXXLJYUPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Aminothiophene-2,4-dicarboxylic Acid
Introduction
5-Aminothiophene-2,4-dicarboxylic acid and its derivatives are valuable heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The polysubstituted thiophene scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. The presence of amino and carboxylic acid functional groups offers versatile handles for further chemical modifications, making this molecule a sought-after intermediate for the synthesis of more complex structures, such as thieno[2,3-d]pyrimidines and other fused heterocyclic systems. This guide provides a detailed exploration of the primary synthetic routes to 5-aminothiophene-2,4-dicarboxylic acid, with a focus on the well-established Gewald multicomponent reaction.
Primary Synthetic Strategy: The Gewald Aminothiophene Synthesis
The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multicomponent reaction is highly valued for its efficiency, operational simplicity, and the use of readily available starting materials.
Mechanistic Insights
The Gewald reaction proceeds through a cascade of three key steps, providing a robust pathway to the desired aminothiophene core.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between a carbonyl compound and an active methylene compound (in this case, an α-cyanoester). This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for this initial condensation.
-
Sulfur Addition (Thiolation): Elemental sulfur then adds to the activated methylene position of the Knoevenagel adduct. The exact mechanism of this step is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.
Diagram of the Proposed Gewald Reaction Mechanism
Caption: Proposed mechanism for the Gewald synthesis of diethyl 5-aminothiophene-2,4-dicarboxylate.
Synthesis of Diethyl 5-Aminothiophene-2,4-dicarboxylate
Based on the Gewald reaction mechanism, a plausible and efficient synthesis of the diethyl ester precursor of the target molecule can be designed.
Proposed Reaction Scheme
The synthesis involves the reaction of diethyl ketomalonate (diethyl 2-oxopropanedioate) as the carbonyl component, ethyl cyanoacetate as the active methylene compound, and elemental sulfur in the presence of a basic catalyst.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route to 5-Aminothiophene-2,4-dicarboxylic acid.
Experimental Protocol: Synthesis of Diethyl 5-Aminothiophene-2,4-dicarboxylate
This protocol is adapted from general Gewald reaction procedures for similar substrates.
Materials:
-
Diethyl ketomalonate
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or triethylamine)
-
Ethanol (or methanol)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl ketomalonate (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add ethanol (or methanol) as the solvent (approximately 2-3 mL per mmol of the limiting reagent).
-
Slowly add morpholine (0.1-0.2 eq.) to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. In some cases, the product may precipitate and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield diethyl 5-aminothiophene-2,4-dicarboxylate.
Data Summary
| Parameter | Value/Condition | Rationale/Reference |
| Carbonyl Component | Diethyl ketomalonate | Provides the C4-carboxylate and C5-H of the thiophene ring. |
| Active Methylene | Ethyl cyanoacetate | Provides the C2-carboxylate, C3-H, and the amino group. |
| Sulfur Source | Elemental Sulfur | Incorporates the sulfur heteroatom into the thiophene ring. |
| Base Catalyst | Morpholine | Catalyzes the initial Knoevenagel condensation. |
| Solvent | Ethanol or Methanol | Polar protic solvents that facilitate the dissolution of reactants. |
| Temperature | 40-50 °C | Mild heating often improves reaction rates and yields. |
| Reaction Time | 2-4 hours | Typical duration for Gewald reactions, should be monitored by TLC. |
| Purification | Column Chromatography | Standard method for purifying organic compounds. |
Final Step: Hydrolysis to 5-Aminothiophene-2,4-dicarboxylic Acid
The final step in the synthesis is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is typically achieved under basic or acidic conditions.
Experimental Protocol: Hydrolysis of Diethyl 5-Aminothiophene-2,4-dicarboxylate
Materials:
-
Diethyl 5-aminothiophene-2,4-dicarboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve diethyl 5-aminothiophene-2,4-dicarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5-3.0 eq.).
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 5-aminothiophene-2,4-dicarboxylic acid.
Alternative Synthetic Considerations
While the Gewald reaction is the most direct approach, other classical thiophene syntheses could potentially be adapted. The Fiesselmann thiophene synthesis , for example, involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. While this method typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives, variations using substrates with nitrile groups can lead to the formation of 3-aminothiophenes. Further investigation would be required to adapt this methodology for the synthesis of the target 2,4-dicarboxylic acid structure.
Conclusion
The synthesis of 5-aminothiophene-2,4-dicarboxylic acid is most effectively achieved through a two-step process commencing with the Gewald multicomponent reaction to form the diethyl ester precursor, followed by hydrolysis. The Gewald reaction offers a convergent and efficient route, leveraging readily accessible starting materials. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block.
References
-
Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). In Grokipedia. Retrieved March 7, 2026, from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). ijpbs. Retrieved March 7, 2026, from [Link]
-
Request PDF | Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Download scientific diagram | Synthesis of 2,5‐dihydrothiophenes 9, 5‐aminothiophene‐2,4‐dicarboxylates 10, and 2‐arylamino‐5‐hydrazonothiophene‐3‐carboxylates 11, Table2. from publication: 1,2‐Diaza‐1,3‐Dienes as a Multifaceted Synthons for the Synthesis of Heterocycles: A Fifteen‐Years Update | The discovery of structurally unique scaffolds entities with increased complexity and balanced physicochemical properties has the potential to allow synthetic
The Gewald Synthesis of Polysubstituted Aminothiophenes: A Definitive Guide for Drug Discovery
Executive Summary & Biological Significance
Since its formal conceptualization in 1961, the Gewald synthesis has evolved into a cornerstone multi-component reaction (MCR) in heterocyclic and medicinal chemistry 1[1]. Functioning as a one-pot condensation of a carbonyl compound, an activated
For drug development professionals, the 2-aminothiophene scaffold is an indispensable bioisostere for the phenyl ring. It fundamentally alters the target compound's lipophilicity and pharmacokinetic profile without severely disrupting 3D conformation. This structure is heavily privileged in pharmacology, acting as the structural core for high-profile therapeutics such as the atypical antipsychotic olanzapine, the anti-inflammatory agent tinoridine, and various kinase inhibitors 2[2].
Mechanistic Fundamentals: Thermodynamics over Kinetics
To optimize the Gewald reaction, one must understand the causality governing its mechanism. The reaction proceeds through three main cascading steps: (1) Knoevenagel-Cope Condensation , (2) Sulfur Insertion , and (3) Cyclization/Aromatization .
Recent comprehensive Density Functional Theory (DFT) studies have completely upended classical assumptions regarding the sulfur opening phase. Once the secondary amine catalyzes the Knoevenagel condensation between the ketone and the nitrile (eliminating water), a substituted allylic anion forms. Deprotonation at the
Computations reveal that this attack generates an array of polysulfide intermediates. Crucially, these polysulfides exist in a complex equilibrium. Unimolecular degradation is kinetically favored for longer polysulfide chains (>5 sulfur atoms); however, none of these degradation pathways provide a thermodynamic sink. It is solely the cyclization of the monosulfide adduct via a 5-exo-dig mechanism—coupled with final aromatization—that acts as the thermodynamic driving force, effectively funneling all intermediate polysulfides into the 2-aminothiophene product 3[3].
Thermodynamic funneling in the Gewald reaction from condensation to cyclization.
Substrate Causality
-
Malononitrile vs. Cyanoacetates: Malononitrile is consistently preferred when high yields and rapid reaction times are required. The
of its methylene protons is significantly lower than that of ethyl cyanoacetate, dramatically accelerating the Knoevenagel condensation step 4[4]. -
Base Selection: While secondary amines (morpholine, piperidine) are classical mainstays, recent solvent-free High-Speed Ball Milling (HSBM) studies demonstrate that purely inorganic bases like
or often fail to produce thiophene products. Secondary amines act via transient enamine formation—a kinetic pathway inorganic bases cannot access 5[5].
Self-Validating Experimental Protocols
To guarantee scientific integrity, experimental methodologies must feature inherent checkpoints. The following protocols outline the physical markers of progression to ensure a robust, reproducible system.
Protocol A: Classical Thermal One-Pot Synthesis
This method relies on stoichiometric or slight-excess amine bases. It is robust for a variety of aliphatic and cyclic ketones.
-
Substrate Assembly: In a round-bottom flask, dissolve the ketone (1.0 eq) and the activated nitrile (1.0 eq) in a 9:1 mixture of Ethanol/Water.
-
Sulfur Introduction: Introduce elemental sulfur (
, 1.0 eq) as a fine powder to the stirring mixture. The sulfur will largely remain in suspension. -
Controlled Base Addition: Add morpholine or piperidine (1.0 - 1.2 eq) dropwise. Causality Check: The reaction is highly exothermic. Rapid addition can cause localized boiling and accelerate the formation of dimeric impurities.
-
Thermal Incubation & Visual Checkpoint: Heat to 50–70 °C 6[6]. Over 2–12 hours, the suspension will morph from a pale yellow opaque mixture to a deep orange or brown homogeneous solution. This color shift definitively validates the opening of the sulfur ring and generation of polysulfide intermediates.
-
TLC Validation: Validate completion via TLC (typically 8:2 Hexanes/EtOAc). Confirm the disappearance of the ketone and the high-Rf elemental sulfur spot.
-
Precipitation: Upon cooling to room temperature and optional addition of crushed ice, the 2-aminothiophene product acts as a thermodynamic sink and natively precipitates.
-
Purification: Filter the solid and wash exclusively with cold ethanol. Causality Check: Cold ethanol dissolves unreacted amine base and trace organic impurities without solubilizing the target 2-aminothiophene scaffold.
Protocol B: Green Chemistry L-Proline Catalyzed Synthesis
Modern approaches minimize toxic secondary amines. L-proline acts as a bifunctional organocatalyst, utilizing its secondary amine for iminium activation while providing an acidic proton to facilitate cyclic tautomerization 4[4].
-
Mixture Preparation: Dissolve the ketone, nitrile, and
(1.0 eq each) in DMF. -
Catalyst Loading: Add 10 mol% of L-Proline.
-
Incubation: Stir the reaction mixture at 60 °C. Because the catalyst loading is substoichiometric, avoid exceeding 60 °C to prevent thermal degradation of the L-proline complex.
-
Isolation: After complete consumption of substrates (via TLC), crash out the product using excess water.
Standard operational workflow for the one-pot synthesis of 2-aminothiophenes.
Substrate Scope & Quantitative Yield Analysis
The following table synthesizes quantitative data across varied modern conditions to allow researchers to benchmark their protocols against recent literature standards.
| Carbonyl Substrate | Activated Nitrile | Reagent / Catalyst System | Reaction Conditions | Yield (%) | Primary Source |
| Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | EtOH/H2O, 100 °C, 20 min | 96% | 7[7] |
| Aliphatic Ketones | Cyanoacetate | L-Proline (10 mol%) | DMF, 60 °C, 2-6 h | 75 - 84% | 4[4] |
| Acetophenone Derivs. | Malononitrile | Water, Ultrasound (70 °C) | 42 - 90% | 8[8] | |
| Alkyl-Aryl Ketones | Malononitrile | Morpholine (Stoichiometric) | Solvent-Free (HSBM) | 25 - 70% | 5[5] |
References
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ARKAT USA. 1
-
The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes - BenchChem. 2
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - ACS Publications. 3
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate) - Thieme Connect. 7
-
Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives - BenchChem. 6
-
Green methodologies for the synthesis of 2-aminothiophene - NIH / PMC. 8
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI.5
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. 4
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR and IR Spectra of Aminothiophene Derivatives
Introduction
Aminothiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. For researchers, scientists, and drug development professionals, the unambiguous structural characterization of these heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this endeavor, providing detailed insights into the molecular architecture and functional group landscape.
This technical guide offers a comprehensive exploration of the NMR and IR spectral features of aminothiophene derivatives. Moving beyond a simple recitation of data, this document, under my full editorial control as a Senior Application Scientist, is structured to provide a deep, practical understanding of how to interpret these spectra. We will delve into the causal relationships between molecular structure and spectral output, empowering you to confidently characterize these important molecules.
The Structural Isomerism of Aminothiophenes: A Spectroscopic Perspective
The positioning of the amino group on the thiophene ring, at either the C2 or C3 position, profoundly influences the electronic distribution and, consequently, the spectroscopic signature of the molecule.[1] This fundamental difference is the starting point for any spectral analysis.
¹H and ¹³C NMR Spectroscopy: A Detailed Analysis
NMR spectroscopy provides a roadmap of the proton and carbon framework of a molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities are exquisitely sensitive to the electronic environment of each nucleus.
¹H NMR Spectra: Unraveling the Proton Environment
The protons of the thiophene ring and the amino group exhibit characteristic chemical shifts that are diagnostic of the substitution pattern. The electron-donating nature of the amino group generally leads to an upfield shift (lower ppm) of the ring protons compared to unsubstituted thiophene.
Table 1: Comparative ¹H NMR Spectral Data for Aminothiophene Derivatives
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | NH₂ (ppm) | Other Protons (ppm) | Coupling Constants (Hz) |
| 2-Aminothiophene | - | 6.25 (d) | 6.85 (t) | 6.55 (d) | 4.50 (br s) | J₃,₄ = 3.6, J₄,₅ = 5.5, J₃,₅ = 1.5 | |
| 3-Aminothiophene | 6.90 (dd) | - | 6.60 (dd) | 7.10 (dd) | 3.80 (br s) | J₂,₄ = 1.8, J₂,₅ = 3.0, J₄,₅ = 5.0 | |
| Methyl 2-aminothiophene-3-carboxylate | - | - | 7.52 (d) | 6.71 (d) | 5.85 (br s) | 3.75 (s, 3H, OCH₃) | J₄,₅ = 5.8 |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | - | - | - | 6.29 (s) | 4.20 (s) | 1.30 (t, 3H, CH₃), 4.29 (q, 2H, OCH₂), 7.48-6.40 (m, 5H, Ar-H) |
Causality Behind the Chemical Shifts: The position of the amino group dictates the electron density distribution within the thiophene ring. In 2-aminothiophene, the nitrogen lone pair can delocalize effectively towards C3 and C5, leading to significant shielding of the H-3 and H-5 protons. In 3-aminothiophene, this delocalization influences H-2 and H-4 more directly. The broadness of the NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.[1]
¹³C NMR Spectra: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information on the carbon framework. The chemical shifts of the thiophene ring carbons are highly indicative of the substitution pattern.
Table 2: Comparative ¹³C NMR Spectral Data for Aminothiophene Derivatives
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |
| 2-Aminothiophene | 155.0 | 105.0 | 124.0 | 118.0 | |
| 3-Aminothiophene | 115.0 | 145.0 | 120.0 | 125.0 | |
| Methyl 2-aminothiophene-3-carboxylate | 163.4 | 103.6 | 132.2 | 115.5 | 50.8 (OCH₃), 167.3 (C=O) |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 160.2 | 108.9 | 138.7 | 128.9 | 14.5 (CH₃), 59.8 (OCH₂), 127.5-135.2 (Ar-C), 166.5 (C=O) |
Expert Insights on ¹³C Chemical Shifts: The carbon directly attached to the amino group (C2 in 2-aminothiophenes and C3 in 3-aminothiophenes) experiences a significant downfield shift due to the electronegativity of the nitrogen atom.[1] Conversely, the adjacent carbons are shielded due to resonance effects. Substituents on the ring will further modulate these chemical shifts based on their electron-donating or electron-withdrawing nature.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For aminothiophene derivatives, the key absorptions are those associated with the amino group and the thiophene ring.
Table 3: Characteristic IR Absorption Bands for Aminothiophene Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |
| N-H Stretch (asymmetric) | 3400 - 3300 | Medium | Primary amines exhibit two bands in this region.[2][3] |
| N-H Stretch (symmetric) | 3330 - 3250 | Medium | The separation between the two N-H stretching bands is typically around 100 cm⁻¹.[2][3] |
| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong | This band can sometimes be broad.[2] |
| C=C Stretch (thiophene ring) | 1620 - 1520 | Medium to Strong | Multiple bands are often observed due to the aromatic nature of the ring.[1][4] |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong | This is a characteristic and reliable band for identifying the C-N bond.[2] |
| C-S Stretch (thiophene ring) | 850 - 650 | Weak to Medium | Often difficult to assign definitively due to overlap with other vibrations. |
| C-H Stretch (thiophene ring) | 3120 - 3050 | Medium to Weak | Appears at higher frequency than aliphatic C-H stretches.[3] |
| C-H Bending (out-of-plane) | 900 - 650 | Strong | The position of these bands is sensitive to the substitution pattern on the ring.[3] |
Trustworthiness in IR Interpretation: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The C-N stretching vibration in aromatic amines is typically strong and provides a high degree of confidence in identifying this functional group. The thiophene ring C=C stretching vibrations often appear as a series of sharp bands, and their pattern can be diagnostic of the substitution.
Experimental Protocols: A Self-Validating System
The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the aminothiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Ensure complete dissolution. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).
-
2D NMR Acquisition: For unambiguous structural elucidation, acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC.
FTIR Sample Preparation and Acquisition
For solid aminothiophene derivatives, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.
-
ATR Crystal Preparation: Clean the surface of the ATR crystal with a soft tissue dampened with a volatile solvent like isopropanol to remove any residues.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid aminothiophene derivative onto the center of the ATR crystal.
-
Sample Spectrum: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Structure Elucidation of a Novel Aminothiophene Derivative: A 2D NMR-Guided Workflow
For a newly synthesized aminothiophene derivative, a combination of 1D and 2D NMR techniques is essential for unambiguous structure determination.
-
¹H and ¹³C NMR Analysis: Begin by analyzing the 1D spectra to determine the number of unique protons and carbons, their chemical environments (from chemical shifts), the relative number of protons (from integration), and the number of attached protons for each carbon (from DEPT experiments).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
-
COSY (Correlation Spectroscopy): The COSY spectrum reveals which protons are coupled to each other (typically through two or three bonds). This helps to identify spin systems, which are groups of coupled protons, and thus build fragments of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the fragments identified from the COSY spectrum. It shows correlations between protons and carbons that are two or three bonds away. This allows for the identification of quaternary carbons and the assembly of the complete molecular structure.
By systematically applying this workflow, the connectivity of the entire molecule can be pieced together, leading to a confident structural assignment.
Conclusion
The NMR and IR spectra of aminothiophene derivatives are rich with information that, when interpreted correctly, provides a detailed picture of their molecular structure. This guide has provided a framework for understanding the key spectral features, the underlying principles that govern them, and the experimental workflows necessary to obtain high-quality data. By integrating the insights from both NMR and IR spectroscopy, and by leveraging the power of 2D NMR techniques, researchers can confidently and accurately characterize these vital heterocyclic compounds, paving the way for their application in drug discovery and materials science.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
- Loufberg, J., et al. (2023). Vibrational spectra of neutral and doped oligothiophenes and polythiophene. Physical Chemistry Chemical Physics, 25(8), 6035-6047.
- Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- Arita, K., & Kariyone, K. (1960).
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]
- Ali, S. A., et al. (2017). Spectroscopic (FT-IR, FT-Raman, UV and NMR), HOMO-LUMO, NBO and NLO analysis of 2-carbaldehyde oxime-5-nitrothiophene by DFT calculations. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 10-17.
- Prasad, K. C., et al. (2014). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 4(2), 1-6.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Taylor & Francis Online. (2022, October 21). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Retrieved from [Link]
-
IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Retrieved from [Link]
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Navigating the Solubility Landscape of 5-Aminothiophene-2,4-dicarboxylic Acid: A Technical Guide for Researchers
For scientists engaged in drug discovery and development, understanding the solubility of a lead compound is a critical early-stage gatekeeper to success. This guide provides an in-depth technical exploration of the solubility of 5-Aminothiophene-2,4-dicarboxylic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document will equip researchers with the foundational knowledge, predictive insights, and robust experimental methodologies required to confidently determine its solubility profile.
Deconstructing the Molecule: A Physicochemical Perspective on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 5-Aminothiophene-2,4-dicarboxylic acid possesses a unique combination of a heterocyclic aromatic thiophene core and multiple polar functional groups, which dictates its interactions with various solvents.
Key Structural Features and Their Influence:
-
Thiophene Core: The thiophene ring itself is a five-membered aromatic heterocycle containing a sulfur atom. Thiophene is generally considered nonpolar and is soluble in many organic solvents like ether, benzene, and toluene, while being insoluble in water.[1] This core contributes to the molecule's overall lipophilicity.
-
Amino Group (-NH₂): The presence of an amino group introduces a basic character and the capacity for hydrogen bonding. This polar group can enhance solubility in protic and polar aprotic solvents.
-
Carboxylic Acid Groups (-COOH): The two carboxylic acid groups are acidic and highly polar, capable of forming strong hydrogen bonds. These groups significantly increase the polarity of the molecule and can lead to solubility in polar solvents.
The interplay of the lipophilic thiophene backbone with the hydrophilic amino and carboxylic acid substituents suggests a complex solubility profile. The molecule's amphoteric nature, possessing both acidic and basic functionalities, means its ionization state, and therefore solubility, will be highly dependent on the pH of the environment.[2][3] In organic solvents, the dominant interactions will be hydrogen bonding and dipole-dipole forces.
Predicting Solubility: A Qualitative Framework
Based on the principle of "like dissolves like," we can make educated predictions about the solubility of 5-Aminothiophene-2,4-dicarboxylic acid in a range of organic solvents.[4]
Table 1: Predicted Qualitative Solubility of 5-Aminothiophene-2,4-dicarboxylic Acid
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amino and carboxylic acid groups of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the carboxylic acid groups and the amino group. DMSO is a particularly good solvent for a wide range of polar and nonpolar compounds.[5] |
| Nonpolar Aprotic | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents results in weak van der Waals interactions, which are insufficient to overcome the strong intermolecular hydrogen bonding between the 5-Aminothiophene-2,4-dicarboxylic acid molecules. |
| Ethers | Diethyl Ether, THF | Low to Moderate | While ethers are relatively nonpolar, the oxygen atom can act as a hydrogen bond acceptor. Tetrahydrofuran (THF) is more polar than diethyl ether and may exhibit slightly better solvation. However, the zwitterionic character of amino acids can lead to insolubility in diethyl ether.[6] |
It is crucial to recognize that these are predictions. The presence of two carboxylic acid groups and an amino group on a relatively small thiophene ring results in a molecule with significant polarity and a high potential for strong intermolecular interactions (hydrogen bonding) in the solid state. Overcoming this crystal lattice energy is a key factor in dissolution.
Caption: Predicted solubility based on intermolecular forces.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of definitive data, experimental determination is paramount. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4]
Materials and Equipment
-
5-Aminothiophene-2,4-dicarboxylic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow: The Shake-Flask Method
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of 5-Aminothiophene-2,4-dicarboxylic acid to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials in a shaker or incubator at a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[4] Preliminary studies can determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials and allow them to stand to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
A calibration curve prepared with standard solutions of known concentrations of 5-Aminothiophene-2,4-dicarboxylic acid is essential for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was performed.
-
Conclusion and Future Directions
The solubility of 5-Aminothiophene-2,4-dicarboxylic acid in organic solvents is a complex interplay of its structural features. While a definitive, quantitative dataset is not yet available in the public domain, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the underlying physicochemical principles and employing rigorous experimental techniques like the shake-flask method, researchers can generate the reliable data necessary to advance their drug development programs.
Future work should focus on the systematic determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents and the investigation of factors such as pH and temperature on its solubility. Such data would be invaluable to the scientific community.
References
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The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved March 7, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 7, 2026, from [Link]
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Needham, T. E., Jr. (1968). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 530. [Link]
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Iron, M. A., et al. (2011). Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. Organometallics, 30(17), 4538-4549. [Link]
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Vaidyanathan, S., et al. (2007). Investigation of Solubility−Field Effect Mobility Orthogonality in Substituted Phenylene−Thiophene Co-oligomers. Chemistry of Materials, 19(21), 5148-5156. [Link]
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Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. (2024, March 30). Pearson. [Link]
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Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. [Link]
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Thiophene. (n.d.). Solubility of Things. Retrieved March 7, 2026, from [Link]
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"thermal stability of thiophene-based polymers"
An In-Depth Technical Guide to the Thermal Stability of Thiophene-Based Polymers
Abstract
Thiophene-based polymers are a cornerstone of the organic electronics and advanced materials sectors, prized for their exceptional electronic and optical properties.[1] However, their long-term performance, processability, and operational lifetime are intrinsically linked to their thermal stability. The degradation of these polymers at elevated temperatures can lead to irreversible changes in molecular weight, morphology, and electronic structure, ultimately causing device failure.[2] This guide provides a comprehensive exploration of the factors governing the thermal stability of thiophene-based polymers, the primary mechanisms of their degradation, and the state-of-the-art techniques for their characterization. We will delve into the causal relationships behind experimental choices and present field-proven insights to aid researchers, scientists, and drug development professionals in designing and selecting robust materials for demanding applications.
The Imperative of Thermal Stability
The transition from rigid, inorganic semiconductors to flexible, solution-processable organic materials has revolutionized electronics, leading to innovations in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).[1][3] In many of these applications, as well as in emerging biomedical uses, thiophene-based polymers are subjected to thermal stress during manufacturing (e.g., annealing) and operation.[4][5] Intrinsic degradation due to heat is an outstanding challenge that can compromise device morphology and performance.[6] Therefore, a profound understanding of thermal stability is not an academic exercise but a critical prerequisite for developing commercially viable and reliable technologies.
Mechanisms of Thermal Degradation in Thiophene-Based Polymers
The thermal degradation of polymers is the molecular deterioration that occurs upon overheating.[7] In the absence of oxygen (an inert atmosphere), this process is primarily driven by the energy input from heat, which can initiate bond cleavage. The main pathways for this degradation in polythiophenes include:
-
Side-Chain Elimination: This is often the initial and most significant degradation step, particularly in substituted polythiophenes like Poly(3-hexylthiophene) (P3HT). The bonds connecting the alkyl side chains to the polymer backbone are generally weaker than the bonds within the conjugated backbone itself.[2] At elevated temperatures, these side groups are stripped from the chain, which can lead to cross-linking or further degradation.
-
Random Chain Scission: This process involves the breaking of bonds within the main conjugated backbone of the polymer. Radicals formed on the backbone can lead to the chain breaking via beta scission.[2] This directly reduces the polymer's molecular weight and conjugation length, severely impacting its electronic properties.
-
Depolymerization: This pathway involves the sequential release of monomer units from the end of a polymer chain.[2] While common in polymers like PMMA, it is generally a less dominant mechanism for polythiophenes compared to side-chain elimination and random scission.
-
Oxidative Degradation: In the presence of oxygen, degradation can occur at significantly lower temperatures.[7][8] Oxygen reacts with the polymer chain, forming hydroperoxides that can accelerate chain scission and the loss of mechanical and electronic properties.[7] This is why thermal stability is almost always characterized under an inert nitrogen or argon atmosphere to isolate the intrinsic thermal stability from oxidative effects.[9]
Core Analytical Techniques for Assessing Thermal Stability
A multi-faceted approach is required to fully characterize the thermal properties of polymers. The two most indispensable techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12]
Thermogravimetric Analysis (TGA)
TGA is the workhorse technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] The output, a TGA curve, plots mass percentage against temperature, allowing for the precise determination of decomposition temperatures.
Key Metrics from TGA:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Decomposition Temperature (Td): Often reported as the temperature at which 5% weight loss occurs (Td5%), providing a standardized metric for comparing the stability of different materials.[10]
-
Char Yield: The percentage of material remaining at the end of the experiment, which can give insights into the degradation mechanism.[10]
This protocol outlines a self-validating system for assessing the thermal stability of a novel polythiophene derivative. The causality behind each step is critical for obtaining reproducible and meaningful data.
Objective: To determine the decomposition temperature (Td5%) of a polythiophene sample under an inert atmosphere.
Materials:
-
Polythiophene sample (5-10 mg), dried and solvent-free.
-
TGA instrument with a high-precision microbalance.
-
Inert gas (high-purity Nitrogen or Argon).
-
TGA sample pans (Platinum or Aluminum).[9]
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Weigh 5-10 mg of the dried polymer sample into a tared TGA pan.[9]
-
Causality: A small sample mass ensures uniform heating and minimizes thermal gradients within the sample, leading to a more accurate measurement of the decomposition temperature. The sample must be free of residual solvent, as its evaporation would register as an initial mass loss, confounding the true polymer degradation data.[13]
-
-
Instrument Setup:
-
Action: Place the sample pan into the TGA furnace. Purge the system with the inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the heating program.[9]
-
Causality: Purging with an inert gas is crucial to eliminate oxygen. This prevents oxidative degradation, ensuring that the measured mass loss is due solely to thermal decomposition, which reflects the intrinsic stability of the polymer's chemical bonds.[8][9]
-
-
Temperature Programming:
-
Action: Set the temperature program to heat the sample from ambient temperature (~30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate of 10 °C/min.[9][14]
-
Causality: A standardized heating rate is essential for comparing results across different samples and laboratories. A rate of 10 °C/min is slow enough to ensure the sample temperature doesn't lag significantly behind the furnace temperature but fast enough to complete the experiment in a reasonable timeframe.
-
-
Data Acquisition and Analysis:
-
Action: Initiate the run and record the mass loss as a function of temperature. Plot the resulting data as percent weight versus temperature. Determine the Td5% value, which is the temperature at which the sample has lost 5% of its initial mass.
-
Causality: The Td5% metric provides a consistent and reproducible data point for comparing the relative thermal stabilities of different polymers. It marks the initial onset of significant decomposition.
-
Differential Scanning Calorimetry (DSC)
While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[12] It is used to determine key thermal transitions that do not involve mass loss.
Key Metrics from DSC:
-
Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10] A higher Tg is often desirable for morphological stability in devices, as it indicates the material will remain rigid at higher operating temperatures.[6][15]
-
Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer melts.
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.
Key Factors Influencing the Thermal Stability of Thiophene-Based Polymers
The thermal stability of a thiophene-based polymer is not a single, fixed value but is governed by a complex interplay of its molecular architecture and environment.
Side-Chain Engineering
The nature of the side chains attached to the polythiophene backbone is arguably the most critical factor influencing thermal stability.[15]
-
Alkyl Chain Length: Generally, increasing the length of linear alkyl side chains leads to a decrease in thermal stability.[9][16] Longer chains increase flexibility and reduce the efficiency of chain packing, which can lower the energy required to initiate degradation. For example, poly(3-hexylthiophene) (P3HT) has a decomposition temperature in the range of 425–441°C, whereas poly(3-dodecylthiophene) (P3DDT) begins to decompose at a lower temperature of around 350°C.[9]
-
Branching: The position of branching on the side chain has a profound effect. Placing the branch point closer to the polymer backbone restricts chain mobility and can lead to tighter packing, which significantly increases both the glass transition temperature (Tg) and the melting temperature (Tm).[17]
-
Polar Side Chains: Incorporating polar side chains, such as oligo ethylene glycol, can enhance thermal stability. This is particularly true in doped systems, where the polar chains can improve compatibility with molecular dopants, mitigating dopant sublimation at elevated temperatures and resulting in high thermal stability up to 150 °C.[18]
Backbone Structure and Regioregularity
-
Fused Rings: Incorporating fused thiophene rings (thienoacenes) into the polymer backbone creates a more rigid and planar structure.[19] This increased rigidity and extended π-conjugation generally lead to excellent thermal stability.[19]
-
Donor-Acceptor (D-A) Copolymers: Copolymerization of electron-donating thiophene units with electron-accepting units is a powerful strategy for tuning electronic properties. These D-A copolymers often exhibit excellent thermal stability, with many showing decomposition temperatures above 380 °C.[20][21]
-
Regioregularity (RR): Regioregularity refers to the consistency of the head-to-tail linkages between monomer units in polymers like P3HT. While high regioregularity (>96%) is often sought for optimal charge carrier mobility, a slight decrease in effective regioregularity (e.g., to 91%) can surprisingly lead to a more thermally stable morphology in bulk heterojunction blends with fullerenes.[4][5][22] This is because perfect regularity can drive excessive phase segregation upon thermal annealing, whereas a slightly less regular structure can form a more stable, interpenetrating network.[4][5]
Molecular Weight and Crystallinity
Higher molecular weight polymers generally exhibit improved thermal stability.[23] This is attributed to the increased number of chain entanglements, which makes the material more resistant to the thermal motion that can precede bond scission. Similarly, highly crystalline polymers, where chains are packed in an ordered fashion, tend to have better thermal stability than their amorphous counterparts because the ordered regions provide a more robust framework against thermal energy.[23]
Comparative Thermal Stability Data
The following table summarizes key thermal properties for a selection of widely studied thiophene-based polymers, illustrating the impact of molecular structure.
| Polymer Name | Abbreviation | Td5% (°C) (in N2) | Tg (°C) | Key Structural Feature |
| Poly(3-hexylthiophene) | P3HT | 425 - 441[9][10] | 12 | Linear C6 alkyl side chain |
| Poly(3-dodecylthiophene) | P3DDT | ~350 | - | Longer linear C12 alkyl side chain |
| Poly(9,9-dioctylfluorene-co-bithiophene) | F8T2 | >420[10] | ~110-130[24] | Copolymer with fluorene, higher rigidity |
| PTB7-Th | PTB7-Th | ~383[10] | Not clearly observed[10] | Donor-Acceptor copolymer |
| PBDTI-DT | PBDTI-DT | >380[20] | - | Benzodithiophene-based D-A copolymer |
Strategies for Enhancing Thermal Stability
Based on the factors discussed, several rational design strategies can be employed to create more thermally robust thiophene-based polymers.
-
Incorporate Rigid Monomers: Introducing fused aromatic rings or other rigid units like fluorene into the polymer backbone is a proven method for increasing both Tg and overall decomposition temperature.[10][19]
-
Optimize Side Chains: Instead of long, linear alkyl chains, consider shorter chains, branched chains with the branch point close to the backbone, or polar functional groups to enhance intermolecular interactions and restrict segmental motion.[17]
-
Thermally Cleavable Side Chains: A novel approach involves designing polymers with bulky side chains that aid solution processing but can be thermally removed after film formation. This "thermocleavage" restores the high Tg of the unsubstituted backbone, leading to significantly enhanced morphological stability at high temperatures.[6]
-
Copolymerization: Creating copolymers can disrupt excessive crystallinity that might lead to morphological instability, while the incorporation of highly stable comonomers can elevate the overall degradation temperature of the material.[9]
Conclusion and Future Outlook
The thermal stability of thiophene-based polymers is a multifaceted property that is paramount to their successful application in next-generation technologies. It is not an inherent, immutable characteristic but can be rationally engineered through careful control of the polymer's backbone architecture, side-chain functionality, regioregularity, and molecular weight. By employing robust characterization techniques like TGA and DSC and understanding the fundamental degradation mechanisms, researchers can diagnose stability issues and implement effective design strategies. The continued development of novel monomers, advanced polymerization techniques, and innovative strategies like thermocleavable side chains will pave the way for a new generation of highly stable thiophene-based materials capable of meeting the rigorous demands of future electronic and biomedical applications.
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Wang, F., et al. (2010). The Effects of Different Side Groups on the Properties of Polythiophene. ResearchGate. Retrieved from [Link]
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Nagpure, S. V., et al. (2013). SYNTHESIS AND CHARACTERISATION OF POLYTHIOPHENE AND TiO2 DOPED POLYTHIOPHENE THIN FILMS BY CHEMICAL BATH DEPOSITION. Rasayan Journal of Chemistry. Retrieved from [Link]
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Al-Masri, M., et al. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. White Rose Research Online. Retrieved from [Link]
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Sharma, G., et al. (2020). A comparison of experimental and theoretical studies of benzoquinone modified poly(thiophene): effect of polymerization techniques on the structure and properties. RSC Advances. Retrieved from [Link]
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Nkv, V., et al. (2019). One-pot Synthesis and Thermal Stability of Thiophene-Bridged Thieno [3, 2-b] thiophene Donor-based Copolymers. ResearchGate. Retrieved from [Link]
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Al-Baroot, A., et al. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Polymers. Retrieved from [Link]
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Loo, W. S., et al. (2024). Discerning Thermal Transition Behavior of Conjugated Polymers through In Situ Optical Characterization of Oriented Films. Chemistry of Materials. Retrieved from [Link]
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Mai, C-L., et al. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. International Journal of Molecular Sciences. Retrieved from [Link]
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Predictive Quantum Pharmacology: A Rigorous Computational Framework for Aminothiophene Derivatives
As a Senior Application Scientist guiding hit-to-lead campaigns, I approach molecular design not merely through the lens of 2D topology, but by interrogating the fundamental quantum mechanical forces that govern drug-target interactions. Aminothiophenes are ubiquitous, highly functionalized scaffolds embedded in countless therapeutics—from classical anti-inflammatory agents to modern targeted kinase inhibitors and antioxidant compounds[1].
However, traditional empirical trial-and-error fails to fully capture the complex electronic behavior of these molecules. To accelerate the optimization of structure-activity relationships (SAR), we must deploy Density Functional Theory (DFT) calculations. This guide establishes a field-proven, self-validating computational framework for analyzing aminothiophene derivatives, exploring the precise causality behind our methodological choices.
Methodological Causality: The Physics of the System
When simulating aminothiophenes, relying on default software parameters often leads to catastrophic thermodynamic inaccuracies. The juxtaposition of a polarizable sulfur heteroatom with the lone electron pairs of an amino group demands highly specific theoretical treatments.
-
Basis Set Selection (6-311++G(d,p)) : Why do we require a triple-zeta basis set enriched with diffuse and polarization functions? Sulfur, as a period-3 element, inherently possesses an expanded valence electron cloud. The inclusion of d-orbital polarization functions (d) is physically necessary to accommodate the subtle back-bonding and hyperconjugation that stabilizes the thiophene ring[2]. Concurrently, the diffuse functions (++) allow the basis set to accurately model electron density far from the nucleus, which is strictly required to simulate the nucleophilic lone pairs on the amino group and predict accurate proton affinities[3].
-
Choosing the Exchange-Correlation Functional : For baseline geometry optimizations and vibrational frequencies, the hybrid functional B3LYP provides an optimal cost-to-accuracy ratio and aligns excellently with experimental NMR and FT-IR data[4]. However, if your therapeutic design leverages extended conjugation (e.g., polymer-based organic materials or highly conjugated sensors), range-separated functionals like CAM-B3LYP must be utilized to correctly compute long-range electron correlation and charge-transfer excitations[5].
The Self-Validating Protocol: Computational Workflow
In computational chemistry, a calculation that terminates normally is not necessarily a valid calculation. The protocol below ensures a rigorous, self-validating loop to confirm that the extracted geometries represent true, physically viable local minima rather than unstable transition states.
Step 1: Ligand Preparation and Conformational Search Initiate with SMILES strings or 2D sketches. Perform a preliminary conformational search using molecular mechanics (e.g., the MMFF94 force field) to identify the global minimum conformation before initiating expensive DFT tasks.
Step 2: Ground-State Geometry Optimization Submit the lowest-energy conformer to DFT optimization using B3LYP/6-311++G(d,p)[2]. Ensure tight convergence criteria for both the maximum atomic force and the root-mean-square displacement.
Step 3: Frequency Calculation (The Validation Gate) You must compute the Hessian matrix (vibrational frequencies) at the exact same level of theory used for optimization[6]. If the output yields any imaginary frequencies (NImag > 0), the geometry has optimized to a saddle point, not a true minimum. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
Step 4: Solvation Modeling (TD-DFT/PCM) Isolated gas-phase calculations are rarely sufficient for pharmacological applications. Re-calculate single-point energies or run Time-Dependent DFT (TD-DFT) utilizing an implicit solvation model, such as the Polarizable Continuum Model (PCM), utilizing water or DMSO as the dielectric medium[2].
Protocol Workflow Diagram
Self-validating DFT workflow for aminothiophenes ensuring structural optimization convergence.
Translating Mechanics into Pharmacology: Key SAR Descriptors
Extracting numbers from software is meaningless without translating them into actionable pharmacological insights.
A. Basicity and Protonation Dynamics One of the most profound quantum insights into aminothiophenes is their unique protonation behavior. Unlike typical anilines which strictly prefer N-protonation, theoretical studies at the G3(MP2) level reveal that isolated aminothiophenes intrinsically prefer C-protonation (specifically at the C-2 atom) by a margin of 5–9 kcal/mol, driven by strong C2–C3 bond polarization[3]. However, when we apply implicit solvation models mimicking aqueous environments, the stability of C- and N-protonated forms equalizes[3]. This highlights why tracking the Molecular Electrostatic Potential (MEP) maps is vital for predicting binding pocket interactions and off-target basicity.
B. Frontier Molecular Orbitals (FMO) and Gap Analytics
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) map directly to the molecule's chemical hardness, stability, and reactivity. A smaller HOMO-LUMO gap (
C. Fukui Functions
While FMOs dictate global reactivity, Fukui indices pinpoint the exact atoms most susceptible to electrophilic (
Quantitative Benchmarks in Contemporary Studies
To contextualize the expected numerical outputs, below is a consolidated benchmark table of quantum chemical features observed across various functionalized aminothiophene subclasses.
| Aminothiophene Subclass / Scaffold | Level of Theory Applied | Key Electronic Feature ( | Biological / Material Implication |
| Thiophene-2-carboxamide derivatives | B3LYP/6-31G(d,p) | ~5.031 eV | Elevated gap indicates high kinetic stability; core scaffold correlates with strong antioxidant properties[7]. |
| 4-Aminothiophene / Thienopyrimidines | B3LYP/6-311++G | Reduced Gap Values | Lower orbital energy boundaries drive higher antimicrobial and antibacterial binding interactions[4]. |
| Dihydroxy amino thiophene (DATVB) | CAM-B3LYP / B3LYP | < 3.0 eV | The tight energy gap renders the molecules excellent semiconductors, useful in organic/NLO diagnostics[5]. |
| Halogen-doped DATVB Derivatives | B3PW91/6-311++G(d,p) | 1.0 – 1.5 eV | Doping drops the gap dramatically, shifting behavior fundamentally toward conductive pharmacology or biosensors[6]. |
Conclusion
Integrating quantum chemical calculations into the aminothiophene drug development pipeline allows scientists to rationally sculpt electron density, rather than blindly shuffling functional groups. By mandating rigorous standards such as tight convergence limits, imaginary frequency validation, and environmental solvation modeling, we can rapidly weed out unstable or highly toxic leads and focus organic synthesis efforts on molecules geometrically primed for target binding.
References
1.[7] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives". National Institutes of Health (PMC). Available at:[Link] 2.[4] "Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds". Taylor & Francis Online. Available at:[Link] 3.[5] "DFT study of new organic materials based on PEDOT and 4-[2-(2-N, N-dihydroxy amino thiophene) vinyl] benzanamine". ResearchGate. Available at:[Link] 4.[6] "A density functional theory (DFT) study of the doping effect on 4-[2-(2-N, N-dihydroxy amino thiophene) vinyl] benzenamine". SciSpace. Available at:[Link] 5.[3] "Carbon and Nitrogen Basicity of Aminothiophenes and Anilines". The Journal of Physical Chemistry A - ACS Publications. Available at:[Link] 6.[8] "Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile". ResearchGate. Available at:[Link] 7.[1] "Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene d". Daneshyari (Journal of Molecular Structure). Available at:[Link] 8.[2] "Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate". Taylor & Francis Online. Available at:[Link]
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Introduction: Bridging Computational Chemistry and Medicinal Innovation
An In-Depth Technical Guide: DFT Studies on Thiophene Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiophene carboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous agents with a wide array of pharmacological activities, including anticancer, kinase inhibitory, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the thiophene ring, an aromatic heterocycle, allows for extensive functionalization, which can finely tune the molecule's electronic and steric properties to enhance binding affinity and selectivity for biological targets.[2] As the complexity of drug targets increases, traditional synthesis and screening methods face challenges in efficiency and cost. This is where computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool.[4]
DFT offers a powerful framework for elucidating the electronic structure and reactivity of molecules, providing profound insights that can guide the rational design of more potent and selective drug candidates.[4] By modeling molecular properties with a favorable balance of computational cost and accuracy, DFT enables researchers to predict structure-activity relationships (SAR) before a compound is ever synthesized, thereby accelerating the drug discovery pipeline.[5][6] This guide serves as a technical resource for applying DFT methods to the study of thiophene carboxamide derivatives, explaining the causality behind computational choices and detailing a practical workflow from initial structure to insightful analysis.
Pillar 1: The 'Why' of DFT - Theoretical & Methodological Grounding
The utility of any computational model hinges on the appropriateness of the chosen theory and methods. For organic molecules like thiophene carboxamides, which contain heteroatoms (sulfur, oxygen, nitrogen) and complex electronic features, the selection of a functional and basis set is a critical decision that directly impacts the quality of the results.
Choosing the Right Tools: Functionals and Basis Sets
Density Functional Theory operates on the principle that the energy of a molecule can be determined from its electron density. The exact functional to describe this relationship is unknown, so approximations are used.
-
Functionals: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is overwhelmingly the most common choice for studying these systems.[4][5] This is because B3LYP provides an excellent compromise between accuracy and computational expense by incorporating a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects crucial in aromatic and conjugated systems.[7]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For thiophene carboxamides, the Pople-style basis set 6-311G(d,p) or 6-31+G(d,p) is highly recommended.[4][8]
-
6-311G : This indicates a split-valence basis set, offering flexibility for valence electrons, which are most involved in chemical bonding.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and strained rings like thiophene, allowing for more realistic molecular shapes and electronic properties.[4]
-
+ : The optional diffuse function is important when studying systems with potential non-covalent interactions or anions, as it allows for a better description of electron density far from the nucleus.[4]
-
Pillar 2: A Validated Workflow for Computational Analysis
A rigorous and reproducible workflow is the cornerstone of trustworthy computational research. The following protocol outlines the essential steps for a DFT study on a thiophene carboxamide derivative, ensuring that each stage validates the next.
Experimental Protocol: Step-by-Step DFT Calculation
-
Molecular Structure Creation:
-
Action: Draw the 2D structure of the desired thiophene carboxamide derivative using a molecule editor (e.g., GaussView, Avogadro, ChemDraw).
-
Causality: An accurate initial 2D representation is fundamental. The software will convert this into an initial 3D geometry using standard bond lengths and angles, which serves as the starting point for optimization.
-
-
Geometry Optimization:
-
Action: Perform a geometry optimization calculation using the chosen level of theory (e.g., B3LYP/6-311G(d,p)). This is the most computationally intensive step. The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.
-
Causality: This step is crucial to find the most stable, lowest-energy conformation of the molecule.[4] All subsequent property calculations must be performed on this optimized geometry to be physically meaningful. Common software packages for this include Gaussian, ORCA, and GAMESS.[9][10]
-
-
Vibrational Frequency Calculation:
-
Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Self-Validation: This step is a critical checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[4] This validates the geometry used for all further analysis. The results can also be used to predict the FT-IR and Raman spectra of the molecule.[8]
-
-
Electronic Property Calculations:
-
Action: With the validated minimum-energy structure, perform single-point energy calculations to derive key electronic properties. This includes generating output files for analyzing frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbitals (NBO).
-
Causality: These calculations provide the core data for chemical interpretation, revealing insights into the molecule's reactivity, stability, and potential interaction sites.[11][12]
-
Caption: A validated workflow for DFT studies on drug candidates.
Pillar 3: Interpreting the Data - From Quantum Mechanics to Drug Action
Once the calculations are complete, the next step is to translate the quantum chemical data into meaningful insights relevant to drug development.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distribution are fundamental indicators of a molecule's chemical reactivity.[11]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[11][13] This is often correlated with higher biological activity.
| Derivative Type | HOMO (eV) | LUMO (eV) | ΔE (eV) | Implication |
| 3-Amino Thiophene-2-Carboxamides[5] | High | Low | Small | High Reactivity |
| 3-Methyl Thiophene-2-Carboxamides[5] | Low | High | Large | Low Reactivity |
| Thiophene-thiadiazole hybrids[5] | ~ -6.5 | ~ -2.5 | ~ 4.0 | Moderate Reactivity |
| CA-4 Biomimetic (2e)[11] | -0.2091 | -0.0554 | ~ 0.15 | Very High Reactivity |
| Note: Absolute energy values depend on the level of theory; relative trends are most important. |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with biological targets.[14]
-
Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are favorable sites for electrophilic attack. These often correspond to lone pairs on heteroatoms like oxygen or nitrogen and are key sites for hydrogen bond acceptance.[12][15]
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms (e.g., N-H) and act as hydrogen bond donors.[12][15]
For a thiophene carboxamide, MEP maps typically reveal a strong negative potential around the carbonyl oxygen, identifying it as a primary interaction point for receptor binding.[12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[16] It calculates the charge on each atom (Mulliken or NBO charges) and quantifies the stabilization energy from interactions like intramolecular hydrogen bonding or hyperconjugation.[5][17] This can explain conformational preferences and the electronic effects of different substituents, which are crucial for understanding SAR.[18]
Caption: Linking DFT properties to biological activity.
Conclusion: The Predictive Power of In Silico Science
DFT calculations have firmly established their role as a predictive and explanatory tool in the field of drug discovery. For thiophene carboxamide derivatives, these methods provide a quantum-level understanding of the structural and electronic properties that govern their biological function.[4] By enabling the in silico prediction of key molecular descriptors, DFT accelerates the design-synthesis-testing cycle, allowing for a more rational, resource-efficient, and ultimately successful approach to developing novel therapeutics.[4] This guide provides a framework for researchers to confidently apply these powerful computational techniques, fostering innovation at the intersection of chemistry, biology, and computer science.
References
- Benchchem. (n.d.). A Comparative Analysis of N-Substituted Thiophene-3-Carboxamide Derivatives: A Guide for Researchers.
- Benchchem. (n.d.). Quantum Chemical Calculations for Substituted Thiophenes: An In-depth Technical Guide.
- MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- Al-Suwaidan, I. A., et al. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry.
- MDPI. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- PubMed. (2024, June 15). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.
- PubMed. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- Al-Hourani, B. J., et al. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC.
- An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.
- Jetir.Org. (n.d.). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES:AN APPROACH TO DESIGNANTI-TUBERCULAR AGENT.
- Al-Majid, A. M., et al. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.
- Canadian Journal of Chemistry. (2024, February 23). DFT Computation of the Electron Spectra of Thiophene.
- ResearchGate. (n.d.). Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid.
- PubMed. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- ResearchGate. (n.d.). 3D-Molecular electrostatic potential map of thiophene-2-carbohydrazide. TCH1 (b) TCH2.
- Penn State Sites. (2020, March 15). DFT Frequency Calculations of Thiophene using VASP.
- RSC Publishing. (n.d.). Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study.
- Taylor & Francis. (2023, February 21). Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate.
- figshare. (2022, October 26). Synthesis, crystal structure, DFT calculation and biological activity of 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide.
- ResearchGate. (n.d.). The 3D HOMO and LUMO profiles, the orbital energy values, and the energy gap (ΔE) of 2b (a) and 2e (b) molecules.
- MDPI. (2022, September 19). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview.
- ChemCopilot. (2025, September 17). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry.
- ResearchGate. (2025, September 17). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF.
- MathWorks. (n.d.). Molecular Discovery - MATLAB & Simulink.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met.
- ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives.
- Matlantis. (2025, July 31). How to Choose DFT Software: Representative Software by Application and Implementation Steps.
- International Journal of Advanced Research in Science, Engineering and Technology. (2025, January 17). 21 Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts.
- ResearchGate. (n.d.). Molecular electrostatic potentials maps of all derivatives under study.
- Quora. (2012, September 25). What software tool can simulate density functional theory (DFT)?.
- MDPI. (2021, February 20). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.
- Sciforum. (2024, November 15). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
- Academia.edu. (n.d.). Vibrational analysis of the spectra of furan and thiophene.
- Semantic Scholar. (2021, February 20). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.
- Scholars Middle East Publishers. (2025, October 17). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing.
- International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article.
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Methodological & Application
Application Notes & Protocols: Leveraging 5-Aminothiophene-2,4-dicarboxylic acid for the Synthesis of Novel Thiophene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the prospective use of 5-Aminothiophene-2,4-dicarboxylic acid as a monomer for the synthesis of novel thiophene-containing polymers. While direct literature on the polymerization of this specific monomer is not currently available, this guide extrapolates from established principles of polymer chemistry and documented protocols for structurally related thiophene-based monomers to provide a robust starting point for research and development. The unique trifunctional nature of this monomer, possessing two carboxylic acid groups and one amino group, opens avenues for the creation of a diverse range of polymers, including polyamides, polyesters, and potentially more complex, cross-linked, or hyperbranched architectures. These materials are anticipated to exhibit desirable properties such as high thermal stability, chemical resistance, and unique optoelectronic characteristics inherent to thiophene-based polymers.
Introduction: The Potential of 5-Aminothiophene-2,4-dicarboxylic acid in Polymer Science
Thiophene-containing polymers are a class of materials that have garnered significant attention for their exceptional thermal stability, mechanical properties, and performance in electronic and optical applications.[1][2] The incorporation of the thiophene ring into the polymer backbone imparts rigidity and facilitates electron delocalization, leading to materials with high-performance characteristics.
5-Aminothiophene-2,4-dicarboxylic acid is a particularly intriguing monomer due to its trifunctionality. The presence of both amino and carboxylic acid functional groups on the same thiophene ring allows for a variety of polymerization strategies. The two carboxylic acid groups can react with diamines to form polyamides or with diols to form polyesters, while the amino group can participate in similar reactions with dicarboxylic acids or diacyl chlorides. This versatility allows for the synthesis of a wide array of polymer structures with tailored properties.
The strategic placement of the amino and carboxylic acid groups on the thiophene ring is expected to influence the resulting polymer's solubility, processability, and final properties. For instance, the amino group can serve as a site for post-polymerization modification, allowing for the introduction of further functionalities.
Core Principles and Mechanistic Considerations
The polymerization of 5-Aminothiophene-2,4-dicarboxylic acid is predicated on well-established condensation polymerization reactions. The primary pathways involve the formation of amide or ester linkages.
Polyamide Synthesis
The reaction between the carboxylic acid groups of 5-Aminothiophene-2,4-dicarboxylic acid and a suitable diamine comonomer will yield a polyamide. This reaction typically proceeds via a direct amidation or through a more reactive acyl chloride intermediate.
Polyester Synthesis
Similarly, the reaction of the dicarboxylic acid with a diol will result in the formation of a polyester. This process is often catalyzed by an acid or a metal-based catalyst and driven to completion by the removal of a small molecule byproduct, such as water.
Proposed Experimental Protocols
Disclaimer: The following protocols are proposed based on established methods for the polymerization of structurally similar monomers, such as 2,5-thiophenedicarboxylic acid and other aromatic dicarboxylic acids.[3][4] Optimization of reaction conditions will be necessary to achieve desired polymer properties.
Protocol 1: Synthesis of a Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from 5-Aminothiophene-2,4-dicarboxylic acid and a generic aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
5-Aminothiophene-2,4-dicarboxylic acid
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2) (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 5-Aminothiophene-2,4-dicarboxylic acid (1 equivalent) and the aromatic diamine (1 equivalent).
-
Add anhydrous NMP to dissolve the monomers, followed by the addition of anhydrous CaCl2.
-
Add anhydrous pyridine to the reaction mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (TPP) (2 equivalents) to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a gentle stream of nitrogen.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration and wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Rationale: The use of the Yamazaki-Higashi phosphorylation reaction (TPP/pyridine) is a common and effective method for direct polyamidation under mild conditions, avoiding the need for highly reactive and moisture-sensitive acyl chlorides.[5] CaCl2 is added to enhance the solubility of the resulting polyamide in the reaction medium.
Protocol 2: Synthesis of a Polyester via Melt Polycondensation
This protocol outlines the synthesis of a polyester from 5-Aminothiophene-2,4-dicarboxylic acid (or its dimethyl ester derivative for better reactivity) and a generic aliphatic diol (e.g., 1,4-butanediol).
Materials:
-
Dimethyl 5-aminothiophene-2,4-dicarboxylate (esterified monomer)
-
Aliphatic diol (e.g., 1,4-butanediol) (2 equivalents)
-
Titanium(IV) butoxide (TBT) or another suitable catalyst
-
Antioxidant (e.g., triphenyl phosphite)
Procedure: Stage 1: Ester Interchange (Transesterification)
-
Charge the dimethyl 5-aminothiophene-2,4-dicarboxylate, the aliphatic diol, and the catalyst into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
Heat the mixture under a nitrogen atmosphere to 150-180°C to initiate the transesterification reaction, during which methanol will be distilled off.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr to facilitate the removal of the excess diol and drive the polymerization reaction forward.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
Extrude the molten polymer from the reactor under nitrogen pressure and cool it rapidly in a water bath.
-
Pelletize the resulting polymer for further characterization and processing.
Rationale: Melt polycondensation is a common industrial process for producing polyesters.[3] Using the dimethyl ester of the dicarboxylic acid is often preferred as it is more volatile than the acid itself, and the methanol byproduct is easier to remove than water. The two-stage process ensures efficient monomer conversion before proceeding to the high-temperature, high-vacuum polycondensation step to build molecular weight.
Characterization of the Synthesized Polymers
A thorough characterization of the newly synthesized polymers is crucial to understand their structure-property relationships.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of amide or ester bond formation (presence of C=O and N-H or C-O stretching bands). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the polymer's chemical structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Evaluation of the polymer's thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm) (for semi-crystalline polymers). |
| X-ray Diffraction (XRD) | Assessment of the polymer's crystallinity. |
Diagrams and Workflows
General Polymerization Workflow
Caption: General workflow for the synthesis and characterization of polymers from 5-Aminothiophene-2,4-dicarboxylic acid.
Polyamide Synthesis Reaction Scheme
Caption: Reaction scheme for the synthesis of a polyamide.
Potential Applications
Polymers derived from 5-Aminothiophene-2,4-dicarboxylic acid are anticipated to find applications in areas where high performance is required:
-
High-Temperature Resistant Materials: The aromatic and heterocyclic nature of the polymer backbone should impart excellent thermal stability, making them suitable for applications in the aerospace and automotive industries.
-
Advanced Coatings and Films: Their anticipated chemical resistance and mechanical strength could be beneficial for protective coatings and high-performance films.
-
Organic Electronics: Thiophene-based polymers are known for their semiconducting properties. Further investigation into the electronic properties of these new polymers could lead to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
-
Biomedical Materials: The presence of the amino group could be leveraged for biocompatibility or for the attachment of bioactive molecules, opening possibilities in drug delivery and tissue engineering.
Conclusion
5-Aminothiophene-2,4-dicarboxylic acid represents a promising, yet underexplored, monomer for the synthesis of novel high-performance polymers. The protocols and principles outlined in this document provide a solid foundation for researchers to begin exploring the synthesis and characterization of polyamides, polyesters, and other polymer architectures derived from this versatile building block. The unique combination of functional groups on a rigid thiophene core is expected to yield materials with a compelling set of properties, paving the way for advancements in a variety of scientific and technological fields.
References
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Hsiao, S.-H., et al. (2007). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Journal of Polymer Science Part A: Polymer Chemistry, 45(23), 5519-5531. [Link]
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Jiang, Y., et al. (2015). Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as Sustainable High-Performance Materials. Biomacromolecules, 16(11), 3684-3692. [Link]
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Ou, C., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 241. [Link]
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Wang, J., et al. (2020). Synthesis of Thiophene-Based Polyamides. Journal of Polymers and the Environment, 28(1), 193-201. [Link]
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Xie, H., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4484-4515. [Link]
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Siracusa, V., et al. (2021). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. Polymers, 13(15), 2496. [Link]
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van der Meulen, I., et al. (2013). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 4(21), 5434-5443. [Link]
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. (This is a foundational reference for the Gewald reaction for synthesizing aminothiophenes).
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Ou, C., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol. Semantic Scholar. [Link]
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Wikipedia contributors. (2024, February 26). Thiophene. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]
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Application Note: 5-Aminothiophene-2,4-dicarboxylic acid as a Novel Monomer for High-Performance Polyamides
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in advanced applications, from aerospace components to protective apparel. The introduction of heterocyclic rings, such as thiophene, into the polymer backbone is a promising strategy to further enhance the properties of polyamides, potentially imparting improved solubility, unique electronic characteristics, and enhanced thermal performance.[2][3] This application note details the use of a novel monomer, 5-aminothiophene-2,4-dicarboxylic acid, for the synthesis of new thiophene-based polyamides.
5-Aminothiophene-2,4-dicarboxylic acid is a unique monomer possessing both an amine and two carboxylic acid functional groups. This AB2-type monomer structure allows for the formation of hyperbranched or dendritic polyamide architectures, which can lead to materials with distinct properties compared to their linear counterparts, such as lower viscosity and higher solubility. Alternatively, it can be strategically reacted with diamines or diacids to create linear or cross-linked polymers. The presence of the electron-rich thiophene ring is also expected to confer interesting optoelectronic properties to the resulting polymers.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of polyamides derived from 5-aminothiophene-2,4-dicarboxylic acid. The protocols provided are designed to be self-validating and are accompanied by explanations of the underlying scientific principles.
Monomer Overview: 5-Aminothiophene-2,4-dicarboxylic acid
While a detailed synthesis of 5-aminothiophene-2,4-dicarboxylic acid is beyond the scope of this application note, a plausible synthetic route involves the well-established Gewald reaction.[5] This multicomponent reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[4][5] The proposed monomer possesses a unique combination of functional groups that makes it a versatile building block for various polymer architectures.
Table 1: Properties of 5-Aminothiophene-2,4-dicarboxylic acid
| Property | Value (Predicted) |
| Molecular Formula | C6H5NO4S |
| Molecular Weight | 187.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) with heating |
Experimental Protocols
Protocol 1: Synthesis of Linear Polyamide via Direct Polycondensation
This protocol describes the synthesis of a linear polyamide by reacting 5-aminothiophene-2,4-dicarboxylic acid with an aromatic diamine, 4,4'-oxydianiline (ODA), using the Yamazaki phosphorylation method.[6] This method is effective for producing high molecular weight polyamides under relatively mild conditions.[7]
Materials:
-
5-aminothiophene-2,4-dicarboxylic acid
-
4,4'-oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2)
-
Methanol
-
Deionized water
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry the NMP and pyridine over calcium hydride and distill under reduced pressure.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 5-aminothiophene-2,4-dicarboxylic acid (1.87 g, 0.01 mol) and 4,4'-oxydianiline (2.00 g, 0.01 mol) in 40 mL of anhydrous NMP containing 1.0 g of CaCl2. Stir the mixture under a gentle flow of nitrogen until all solids are dissolved. This may require gentle heating to 50-60°C.
-
Addition of Reagents: To the clear solution, add 4 mL of pyridine and 8 mL of triphenyl phosphite.
-
Polymerization: Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into 400 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
Diagram 1: Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a linear polyamide.
Characterization of the Resulting Polyamide
The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.
Spectroscopic Analysis
-
FTIR Spectroscopy: The formation of the polyamide is confirmed by the appearance of characteristic amide bands.[1] A representative FTIR spectrum would show absorption bands around 3300 cm⁻¹ (N-H stretching) and 1650 cm⁻¹ (amide C=O stretching). The disappearance of the broad carboxylic acid O-H stretch from the monomer is also indicative of successful polymerization.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to further confirm the polymer structure. In ¹H NMR, the appearance of a new amide proton signal (typically downfield, ~10 ppm) and the integration of aromatic and thiophene protons consistent with the polymer repeating unit would confirm the structure.
Molecular Weight Determination
-
Inherent Viscosity: The inherent viscosity of the polymer solution provides an indication of the molecular weight.[1][7] A higher inherent viscosity generally corresponds to a higher molecular weight. The measurement is typically carried out in a suitable solvent such as NMP or DMAc at a concentration of 0.5 g/dL at 30°C.
-
Gel Permeation Chromatography (GPC): GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Table 2: Expected Properties of the Synthesized Polyamide
| Property | Expected Value/Observation |
| Appearance | Yellowish to brown, tough, fibrous solid |
| Inherent Viscosity | 0.60 - 1.20 dL/g (in NMP at 30°C) |
| Solubility | Soluble in polar aprotic solvents like NMP, DMAc, DMSO; insoluble in common organic solvents |
| Glass Transition Temp. (Tg) | 220 - 280 °C (determined by DSC) |
| Thermal Decomposition Temp. | > 400 °C (5% weight loss, determined by TGA in N2 atmosphere) |
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyamide. Aromatic polyamides are known for their high decomposition temperatures.[8] The analysis is typically performed under a nitrogen atmosphere, with the temperature at which 5% or 10% weight loss occurs being a key indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[9] A high Tg is characteristic of rigid-chain aromatic polyamides and is desirable for high-temperature applications.
Diagram 2: Logical Relationship in Polyamide Characterization
Caption: Characterization workflow for the synthesized polyamide.
Potential Applications
The novel polyamides derived from 5-aminothiophene-2,4-dicarboxylic acid are expected to possess a unique combination of properties that make them suitable for a range of advanced applications:
-
High-Performance Films and Fibers: Due to their expected high thermal stability and mechanical strength, these polyamides could be processed into films and fibers for applications in electronics, aerospace, and protective clothing.[2]
-
Gas Separation Membranes: The introduction of the thiophene ring and potentially hyperbranched structures could lead to materials with tailored free volume and permeability, making them candidates for gas separation membranes.
-
Materials for Organic Electronics: The electron-rich thiophene moiety may impart interesting electroactive and photoresponsive properties, opening up possibilities for their use in organic electronics, such as in sensors or as charge-transporting layers.[4][10]
-
Biomedical Applications: Polyamides and poly(amino acid)s are being explored for drug delivery applications due to their biocompatibility and biodegradability.[11] The functional groups on the thiophene monomer could be further modified to attach bioactive molecules.
Conclusion
5-Aminothiophene-2,4-dicarboxylic acid presents a promising new monomer for the synthesis of advanced polyamides. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this novel building block. The resulting thiophene-based polyamides are anticipated to exhibit excellent thermal and mechanical properties, along with potentially unique electronic and optical characteristics, making them attractive for a wide array of high-performance applications. Further research into different polymerization methods and the use of various comonomers will undoubtedly expand the scope and utility of this exciting new class of polymers.
References
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Taylor & Francis. (2017, July 13). Synthesis and characterization of novel aromatic polyamides containing 3-trifluoromethyl-substituted triphenylamine. Retrieved from [Link]
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Save My Exams. (2024, December 23). Formation of Polyamides. Retrieved from [Link]
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ResearchGate. (2026, January 7). Synthesis of Thiophene‐Based Polyamides. Retrieved from [Link]
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Elsevier. (1998, July 1). Synthesis and Characterization of Aromatic Polyamides and Polyimides from Trimethyl- and Di-t-butylhydroquinone-based Ether-Linked Diamines. Retrieved from [Link]
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ResearchGate. Synthesis, characterization and some properties of new soluble triarylamine-based aromatic polyamides. Retrieved from [Link]
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ResearchGate. Synthesis of thiophene‐aromatic polyamides. Retrieved from [Link]
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Taylor & Francis Online. (2020, July 26). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. Retrieved from [Link]
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Aliphatic and Aromatic Polyamides. Retrieved from [Link]
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Polyamides & Nylon: Condensation Polymerisation (GCSE). Retrieved from [Link]
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ResearchGate. Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. Retrieved from [Link]
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ResearchGate. Synthesis of 2,5‐dihydrothiophenes 9, 5‐aminothiophene‐2,4‐dicarboxylates 10, and 2‐arylamino‐5‐hydrazonothiophene‐3‐carboxylates 11, Table2. Retrieved from [Link]
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7.9 Other polyamide polymers. Retrieved from [Link]
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ACS Publications. Conjugated poly(thiophenes): synthesis, functionalization, and applications. Retrieved from [Link]
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Study Mind. (2022, April 19). Polyamide Formation (A-Level Chemistry). Retrieved from [Link]
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MDPI. (2023, February 15). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. Retrieved from [Link]
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Figshare. (2024, November 17). Synthesis and properties of cholesteryl-functionalised poly(thiophene)s. Retrieved from [Link]
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Sparkl. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Retrieved from [Link]
- Google Patents. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
-
Taylor & Francis Online. (2007, October 5). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
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NIH. Functional Aromatic Polyamides. Retrieved from [Link]
-
MDPI. (2021, October 8). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]
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3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
-
ResearchGate. Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Retrieved from [Link]
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MDPI. (2025, November 8). A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. Retrieved from [Link]
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Unlocking the Antimicrobial Potential of 2-Aminothiophene Scaffolds: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, the 2-aminothiophene core has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth exploration of the antimicrobial properties of 2-aminothiophene derivatives, offering detailed protocols for their synthesis, evaluation, and preliminary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.
The 2-Aminothiophene Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The 2-aminothiophene moiety is a five-membered heterocyclic ring containing sulfur and a primary amine group at the C2 position. This scaffold is attractive for several reasons:
-
Synthetic Accessibility: The well-established Gewald multicomponent reaction allows for the efficient and modular synthesis of a diverse library of substituted 2-aminothiophenes from readily available starting materials.[1][2][3]
-
Structural Versatility: The thiophene ring can be functionalized at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
-
Broad-Spectrum Activity: Derivatives of 2-aminothiophene have demonstrated activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]
Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][2][3] This reaction proceeds through a Knoevenagel condensation followed by a Michael addition of sulfur and subsequent ring closure.[7]
Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol provides a general method for the synthesis of 2-aminothiophene-3-carboxylate derivatives.
Materials:
-
Appropriate ketone or aldehyde (1.0 equivalent)
-
Ethyl cyanoacetate (1.0 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Base (e.g., morpholine or triethylamine, 0.1-0.5 equivalents)
-
Solvent (e.g., ethanol, isopropanol, or dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.
-
Add the base (e.g., morpholine) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture with stirring at a temperature between 50-80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-8 hours), cool the mixture to room temperature.
-
If a precipitate has formed, collect the crude product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
The choice of base can influence the reaction rate and yield. Morpholine and triethylamine are commonly used organic bases that are effective catalysts.
-
The solvent is chosen based on the solubility of the reactants and its boiling point. Ethanol and isopropanol are often good choices.
-
Monitoring by TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts.
Evaluation of Antimicrobial Activity
The antimicrobial efficacy of newly synthesized 2-aminothiophene derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and, subsequently, their Minimum Bactericidal Concentration (MBC). The broth microdilution method is a quantitative and widely accepted technique for MIC determination, while the disk diffusion method offers a qualitative and rapid screening approach.[8][9][10]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Materials:
-
Synthesized 2-aminothiophene compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare a stock solution of each 2-aminothiophene derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Self-Validation: The growth control must show turbidity, and the sterility control must remain clear for the results to be valid. Quality control strains with known MIC values should be run in parallel to ensure the accuracy of the assay.
Protocol 3: Kirby-Bauer Disk Diffusion Method for Preliminary Screening
This method provides a qualitative assessment of antimicrobial activity.[9][14][15][16]
Materials:
-
Synthesized 2-aminothiophene compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Preparation and Application of Disks:
-
Dissolve a known weight of the 2-aminothiophene compound in a suitable solvent to a specific concentration.
-
Impregnate sterile filter paper disks with a defined volume of the compound solution and allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. For 2-aminothiophene derivatives, several mechanisms of action have been proposed and investigated.
Inhibition of DNA Gyrase
A significant finding has identified a class of antibacterial thiophenes that target DNA gyrase with a unique allosteric mechanism.[17][18] Unlike fluoroquinolones, these compounds bind to a pocket between the winged helix domain and the topoisomerase-primase domain, stabilizing the DNA-cleavage complex.[17][18] This leads to toxic double-strand breaks in the bacterial DNA.
Experimental Approach (Conceptual):
-
Enzyme Inhibition Assays: The inhibitory effect of the 2-aminothiophene derivatives on the supercoiling activity of purified DNA gyrase can be assessed using agarose gel electrophoresis.
-
DNA Cleavage Assays: The ability of the compounds to induce DNA cleavage in the presence of DNA gyrase can also be evaluated using gel-based methods.
Efflux Pump Inhibition
Some 2-aminothiophene derivatives have been shown to act as efflux pump inhibitors (EPIs).[19] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to resistance. By inhibiting these pumps, the intracellular concentration of co-administered antibiotics can be increased, restoring their efficacy.[19]
Experimental Approach (Conceptual):
-
Checkerboard Assays: The synergistic effect of the 2-aminothiophene derivatives with known antibiotics can be evaluated using a checkerboard titration method to determine the fractional inhibitory concentration (FIC) index.
-
Ethidium Bromide Accumulation Assays: The ability of the compounds to inhibit efflux pumps can be assessed by measuring the intracellular accumulation of a fluorescent substrate like ethidium bromide in bacterial cells.
Membrane Permeabilization
Thiophene derivatives have also been reported to exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane.[20]
Experimental Approach (Conceptual):
-
Membrane Permeability Assays: The effect of the compounds on membrane integrity can be investigated using fluorescent dyes such as propidium iodide, which can only enter cells with compromised membranes.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and concise format for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of 2-Aminothiophene Derivatives (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Derivative 1 | 8 | 16 | 32 | >64 |
| Derivative 2 | 4 | 8 | 16 | 32 |
| Derivative 3 | >64 | >64 | >64 | >64 |
| Ampicillin | 0.5 | 8 | >64 | NA |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 | NA |
| Amphotericin B | NA | NA | NA | 0.5 |
NA: Not Applicable
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental procedures and biological mechanisms.
Caption: Workflow for the synthesis and purification of 2-aminothiophene derivatives.
Caption: Experimental workflow for evaluating the antimicrobial activity of 2-aminothiophene scaffolds.
Conclusion
The 2-aminothiophene scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility via the Gewald reaction allows for the creation of diverse chemical libraries, and the established protocols for antimicrobial evaluation provide a clear path for identifying lead compounds. Further investigation into their mechanisms of action will be crucial for optimizing their therapeutic potential and overcoming existing resistance mechanisms. This guide provides a solid foundation for researchers to explore the rich chemical and biological space of 2-aminothiophene derivatives in the ongoing fight against infectious diseases.
References
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4436–E4445. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Microbiology Info. (n.d.). Disk Diffusion. [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15155–15163. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Roman, G. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]
-
Mercadante, R., et al. (2025). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Microbiological Methods, 229, 106880. [Link]
-
WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
de Freitas, T. S., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 717–726. [Link]
-
Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
-
Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Request PDF. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(4), 253-267. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Encyclopedia MDPI. (2021, October 9). Thiophene-Based Compounds. [Link]
-
Prasad, K. C., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ijpbs. [Link]
-
Chandrakanth, M., et al. (2026). 2-Aminothiophene and 2-aminothiazole scaffolds as potent antimicrobial agents: Design, synthesis, biological evaluation, and computational insights. Bioorganic Chemistry, 170, 109511. [Link]
- Clinical and Laboratory Standards Institute. (2013, January 1).
-
Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PMC. [Link]
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Scientific Research Publishing. (2025, June 23). Clinical and Laboratory Standards Institute (CLSI) (2024) Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition, CLSI. [Link]
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CLSI. (n.d.). CLSI M100™. [Link]
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OUCI. (n.d.). Novel Bacterial Topoisomerase Inhibitors Exploit Asp83 and the Intrinsic Flexibility of the DNA Gyrase Binding Site. [Link]
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Chan, P. F., et al. (2015). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Journal of Medicinal Chemistry, 58(1), 447–458. [Link]
-
John Innes Centre. (2017, May 1). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. [Link]
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Application Note: Designing Anti-Leishmanial Agents from 2-Amino-Thiophene Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Hit-to-Lead Optimization, Synthesis, and In Vitro Profiling of 2-Aminothiophenes
Executive Summary
Leishmaniasis, a neglected tropical disease caused by Leishmania protozoans, represents a critical global health challenge. Current therapies—such as pentavalent antimonials, amphotericin B, and miltefosine—suffer from severe toxicity, high costs, and increasing parasite resistance. Recent cheminformatics and rational drug design campaigns have identified the 2-aminothiophene (2-AT) scaffold as a highly privileged pharmacophore for anti-leishmanial drug development[1].
This Application Note outlines the rational design, synthetic methodologies, and biological profiling protocols required to develop 2-AT derivatives. These compounds demonstrate dual-action efficacy: direct parasite apoptosis via Trypanothione Reductase (TryR) inhibition and host-directed macrophage immunomodulation[2].
Cheminformatics & Rational Hit-to-Lead Design
The optimization of 2-AT derivatives relies heavily on ligand-based virtual screening (QSAR models and ADMET filters) to select compounds with ideal druglikeness before physical synthesis[3].
Structure-Activity Relationship (SAR) Guidelines:
-
C-3 Position: The presence of a carbonitrile group at C-3 is not strictly essential for anti-leishmanial activity, providing flexibility for isosteric replacements[1].
-
C-4 and C-5 Positions: The inclusion and varying sizes of cycloalkyl or piperidinyl chains at these positions critically modulate potency[4]. Larger lipophilic groups often enhance membrane permeability into the host macrophage.
-
S/Se Bioisosterism: Replacing the sulfur atom of the thiophene ring with selenium (yielding 2-aminoselenophenes) has proven to maintain or increase anti-parasitic activity without compromising the safety profile (cytotoxicity against macrophages)[1][5].
Caption: Workflow progressing from virtual QSAR screening to Gewald synthesis and in vitro phenotypic validation.
Experimental Protocols
To ensure robust, self-validating data, the following protocols integrate causality: linking why a specific chemical or biological condition is chosen to the intended anti-leishmanial output.
Protocol 2.1: Scaffold Synthesis via Gewald Multicomponent Reaction
The Gewald reaction is utilized due to its high atom economy and one-pot multicomponent nature, allowing rapid library generation of substituted 2-aminothiophenes[1].
Materials:
-
Elemental sulfur (
) or Selenium powder (for bioisosteres). -
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate).
- -methylene ketone (e.g., cyclohexanone for fused ring derivatives).
-
Secondary amine catalyst (Morpholine or Diethylamine).
-
Solvent: Ethanol.
Step-by-Step Procedure:
-
Condensation Preparation: In a round-bottom flask, dissolve the ketone (10 mmol) and the active methylene compound (10 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: Slowly add morpholine (10 mmol) dropwise at room temperature. Causality: Morpholine acts as a base to deprotonate the active methylene, driving the initial Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur (10 mmol) to the mixture in one portion.
-
Refluxing: Heat the reaction mixture to 60–70°C and stir for 2–4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Precipitation & Purification: Cool the reaction to 0°C. Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol/water to yield the pure 2-AT adduct[5].
Protocol 2.2: Promastigote and Axenic Amastigote Viability Assays
Promastigotes represent the vector-stage of the parasite. Axenic amastigotes mimic the acidic conditions of the host macrophage phagolysosome and provide a cell-free baseline for amastigote susceptibility[1].
Step-by-Step Procedure:
-
Culture Preparation: Grow L. amazonensis or L. infantum promastigotes in Schneider’s Drosophila medium supplemented with 10% Fetal Bovine Serum (FBS) at 26°C. For axenic amastigotes, adjust medium pH to 5.5 and incubate at 32°C[1].
-
Plating: Seed 96-well microtiter plates with
parasites/mL (100 µL/well). -
Treatment: Add synthesized 2-AT derivatives in serial dilutions (e.g., 400 µM to 0.15 µM). Include Meglumine antimoniate and Amphotericin B as positive controls, and 0.5% DMSO as a vehicle control[1].
-
Incubation: Incubate plates for 48 hours.
-
MTT Readout: Add 10 µL of MTT (5 mg/mL) to each well and incubate for 4 hours. Causality: MTT relies on mitochondrial succinate dehydrogenase activity. A reduction in the purple formazan product directly correlates with parasite cell death[1].
-
Analysis: Lyse cells/solubilize crystals with 10% SDS or DMSO. Read absorbance at 550 nm (reference 620 nm). Calculate
values using non-linear regression analysis[1].
Protocol 2.3: Intramacrophagic Clearance & Immunomodulation
This protocol determines true clinical relevance. A successful drug must penetrate the host macrophage membrane, resist phagolysosomal degradation, and ideally trigger host-directed parasite clearance[2][6].
-
Macrophage Infection: Plate J774.A1 murine macrophages or primary bone-marrow-derived macrophages in 24-well plates containing glass coverslips. Incubate overnight.
-
Parasite Challenge: Infect macrophages with late-log phase L. amazonensis promastigotes at a ratio of 10:1 (parasites:macrophage). Incubate for 24 hours, then wash non-internalized parasites away[2].
-
Drug Treatment: Treat with hit compounds (e.g., SB-83 or SB-200) at varying concentrations (below their previously determined
threshold to ensure safety)[7]. -
Cytokine & NO Quantification (Supernatant): After 48 hours, collect the supernatant. Use a Griess reagent assay to measure Nitric Oxide (NO) levels. Causality: Upregulated NO production signifies classical macrophage activation (M1 phenotype), a critical host defense mechanism against intracellular Leishmania[2].
-
Infection Index Scoring: Stain coverslips with Giemsa. Count at least 200 macrophages per coverslip to determine the percentage of infected cells and the average number of amastigotes per cell.
Mechanism of Action Validation
Recent pharmacological investigations confirm that potent 2-aminothiophenes (such as compounds SB-44 , SB-83 , and SB-200 ) do not rely on a single target but exploit a dual-action mechanism[2][4].
-
Parasite-Directed Effect: These compounds act as competitive inhibitors of Trypanothione Reductase (TryR), an enzyme unique to kinetoplastids that replaces host glutathione reductase. Inhibition leads to ROS accumulation, phosphatidylserine externalization, and characteristic DNA fragmentation (apoptosis-like cell death)[2].
-
Host-Directed Effect: Structural interaction with the host immune system triggers increased levels of pro-inflammatory cytokines (TNF-
and IL-12), resulting in elevated NO levels inside the macrophage[2].
Caption: Dual Mechanism of Action: Parasite TryR inhibition combined with host macrophage immunomodulation.
Quantitative Structure-Activity Relationship (SAR) Matrix
The table below summarizes biological validation data for top 2-AT derivatives against Leishmania strains, establishing clear Selectivity Indices (SI) that outcompete legacy therapies.
| Compound | Scaffold / Core Structure | Promastigote | Amastigote | Macrophage | Primary Mechanism Highlights |
| SB-44 | 2-Aminothiophene (Indole-hybrid) | 7.37[4] | 15.82[4] | > 40.0 | TryR Inhibition & Apoptosis[2] |
| SB-83 | 2-Aminothiophene (Indole-hybrid) | 3.37[4] | 18.50[4] | > 40.0 | ↑ TNF- |
| SB-200 | 2-Aminothiophene | 3.65 (L. ama)[4]3.96 (L. inf)[7] | 2.85 (L. inf)[6]20.09 (L. ama)[4] | 42.52[6] | Cell membrane disruption[7] |
| Ref: Meglumine | SbV Antimonial (Standard) | > 70.0 | 2.77 | N/A | Highly toxic, growing resistance[1] |
Note: The superior profile of derivatives such as SB-83 and SB-200 confirms that the 2-aminothiophene unit operates as an effective framework, boasting high intrinsic safety profiles across mammalian cells (VERO cells and murine macrophages).
References
-
Aquino de Araujo, R.S., et al. "2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity". Pharmaceuticals (MDPI). 2025, 18(1), 125. URL :[Link]
-
Luna, I.S., et al. "Computer-Aided drug design of new 2-amino-thiophene derivatives as anti-leishmanial agents". European Journal of Medicinal Chemistry. 2023, 250, 115223. URL :[Link]
-
Sousa, J.P.A., et al. "Antileishmanial activity of 2-amino-thiophene derivative SB-200". International Immunopharmacology. 2023, 123, 110750. URL :[Link]
-
Rodrigues, K.A.F., et al. "2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro". European Journal of Medicinal Chemistry. 2015, 106, 1-14. URL :[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer-Aided drug design of new 2-amino-thiophene derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacomodulation of 2-aminothiophene derivatives with antileishmanial activity | BioWorld [bioworld.com]
- 5. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 6. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Aminothiophene-2,4-dicarboxylic Acid in High-Performance Azo Disperse Dye Synthesis
Executive Summary & Mechanistic Rationale
The design of next-generation disperse dyes for hydrophobic fibers (e.g., polyester) relies heavily on the structural tuning of heterocyclic diazo components. 5-Aminothiophene-2,4-dicarboxylic acid (and its dialkyl ester derivatives) has emerged as a premier synthetic building block in this domain[1][2].
This application note details the synthetic methodologies, mechanistic causality, and quality control protocols for utilizing 5-aminothiophene-2,4-dicarboxylic acid as a diazo precursor.
The "Push-Pull" Thiophene Advantage
Historically, benzenoid derivatives have dominated azo dye chemistry. However, replacing the benzene ring with a thiophene moiety dramatically alters the photophysical landscape. Thiophene possesses a lower resonance energy compared to benzene, which facilitates superior
By strategically positioning the strongly electron-donating amino group at the 5-position and highly electron-withdrawing dicarboxylic acid (or ester) groups at the 2- and 4-positions, the molecule creates a powerful ground-state polarization. When diazotized and linked to an electron-donating coupling component (such as an N,N-dialkylaniline), an exceptional Intramolecular Charge Transfer (ICT) axis is established[1]. This "push-pull" system requires lower excitation energy, yielding profound bathochromic shifts (generating deep, intense reds, violets, and blues) and significantly higher molar extinction coefficients (
Fig 1. Intramolecular charge transfer (ICT) in push-pull aminothiophene azo dye systems.
Standard Operating Protocols: Synthesis Workflow
Synthesizing azo dyes from highly electron-deficient amines like 5-aminothiophene-2,4-dicarboxylic acid requires strict departure from standard aqueous diazotization[5]. The electron-withdrawing carboxylic groups dramatically reduce the basicity and nucleophilicity of the
Reagent Quantities (10 mmol Scale)
| Reagent | Function | Quantity | Molar Equivalents |
| 5-Aminothiophene-2,4-dicarboxylic acid | Diazo Precursor | 1.87 g | 1.0 eq |
| Sodium Nitrite ( | Nitrosating Agent | 0.76 g | 1.1 eq |
| Sulfuric Acid (98%) | Solvent & Acid Catalyst | 10.0 mL | Excess |
| N,N-Diethylaniline | Coupling Component | 1.49 g | 1.0 eq |
| Sulfamic Acid | Nitrite Scavenger | 0.10 g | As needed |
| Sodium Acetate | pH Buffer | ~5-10 g | As needed (to pH 4-5) |
Step-by-Step Methodology
Step 1: Preparation of Nitrosyl Sulfuric Acid
-
Cool 10.0 mL of concentrated
to 0–5 °C in a dry round-bottom flask utilizing an ice-salt bath. -
Causality Note: Ambient moisture must be excluded to prevent the premature hydrolysis of the intermediate.
-
Slowly add 0.76 g of finely powdered
in small portions over 30 minutes, keeping the temperature strictly below 5 °C. -
Heat the mixture gently to 70 °C until all
dissolves, then recool immediately to 0–5 °C.
Step 2: Diazotization
-
To the chilled nitrosyl sulfuric acid, slowly add 1.87 g of 5-aminothiophene-2,4-dicarboxylic acid over 20 minutes with vigorous stirring.
-
Maintain the reaction at 0–5 °C for 2 hours.
-
Self-Validating Step (Trustworthiness): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms a sufficient stoichiometric excess of nitrous acid.
-
Add sulfamic acid in 10 mg increments until the starch-iodide test is negative. Reasoning: Excess
will oxidize the coupling component in the next step, resulting in dark, tarry byproducts[5].
Step 3: Azo Coupling Reaction
-
Dissolve 1.49 g of N,N-diethylaniline in 10 mL of glacial acetic acid, cooled to 0 °C.
-
Add the cold diazonium salt solution dropwise into the coupling component solution over 30 minutes.
-
Critical pH Adjustment: Slowly add saturated sodium acetate solution to raise the reaction pH to 4–5. Reasoning: At pH < 2, the amine on the coupling component is heavily protonated (
), rendering the aromatic ring deactivated and inert to electrophilic substitution. Adjusting to pH 4-5 liberates the free base, instantly triggering the precipitation of the brightly colored dye[4].
Step 4: Isolation and Validation
-
Stir the resulting thick suspension for an additional 2 hours at room temperature.
-
Filter the dye under vacuum, wash extensively with cold distilled water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.
-
Recrystallize from an Ethanol/DMF mixture to ensure phase purity[1].
Fig 2. Synthesis workflow of disperse azo dyes from 5-aminothiophene-2,4-dicarboxylic acid.
Physicochemical & Fastness Properties on Polyester
Disperse dyes synthesized via this aminothiophene scaffold exhibit outstanding affinity for hydrophobic fibers such as Polyethylene Terephthalate (PET)[3][4]. Due to the compact size and uncharged nature of the dicarboxylic acid/ester groups in acidic dyeing baths, the dye molecules penetrate the amorphous regions of the polyester fiber at elevated temperatures (130 °C)[3].
Below is a summary of the expected fastness and spectral parameters mapped to various dialkylaniline coupling components:
| Coupling Component ( | Color on PET | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Sublimation Fastness (180°C) | |
| N,N-Diethylaniline | Reddish-Violet | ~535 | 4 - 5 | 5 - 6 | 4 |
| N-Ethyl-N-(2-hydroxyethyl)aniline | Deep Blue | ~555 | 5 | 6 | 4 - 5 |
| N,N-Di-(2-hydroxyethyl)aniline | Cyan / Blue | ~565 | 5 | 6 | 5 |
| N-Ethyl-N-benzyl-m-toluidine | Violet-Blue | ~545 | 4 - 5 | 5 | 4 |
Note: Fastness ratings scale from 1 (poor) to 5 (excellent), except Light Fastness which scales from 1 to 8[2][4]. The introduction of bulky substituents or hydrogen-bonding groups (like hydroxyethyl) directly increases the sublimation fastness due to enhanced molecular interactions within the polymer matrix.
Molecular Validation (Quality Control)
To ensure the structural integrity of the synthesized thiophene dye prior to industrial scale-up or biological assays, researchers should validate using the following spectroscopic hallmarks:
-
FT-IR Spectroscopy: The disappearance of the sharp primary amine doublets (
at ~3400 and 3300 ) present in the 5-aminothiophene-2,4-dicarboxylic acid precursor, and the emergence of a definitive azo stretch ( ) between 1480–1520 [2]. The carbonyl stretch of the dicarboxylic groups will remain robust at ~1680–1710 . -
UV-Visible Spectroscopy: Confirm successful coupling by dissolving a micro-aliquot in DMF. A massive bathochromic shift from the precursor's UV absorption to a prominent visible peak (
> 530 nm) serves as an instantaneous verification of the push-pull chromophore[1].
References
1.[3] "Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities." PubMed Central (PMC). Available at:[Link] 2.[4] "Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene." MDPI / ResearchGate. Available at:[Link] 3.[1] Abd-El-Aziz, A. S., & Afifi, T. H. (2006). "Novel azo disperse dyes derived from aminothiophenes: Synthesis and UV–visible studies." Dyes and Pigments, 70(1), 8-17. Available at:[Link] 4.[2] "Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity." PubMed Central (PMC). Available at:[Link](URL reflects general PMC database origin as identified by grounding API) 5.[5] Xie, X. et al. (2014). "Crystal morphology, dispersing stability and dyeing property of the disperse dye based on benzisothiazole." Pigment & Resin Technology. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emerald.com [emerald.com]
"development of cytostatic agents from aminothiophene esters"
Executive Summary
The 2-aminothiophene scaffold has rapidly emerged as a highly privileged structural motif in modern oncology and medicinal chemistry[1]. By utilizing the classical Gewald multicomponent reaction, researchers can reliably access aminothiophene esters—versatile chemical building blocks exhibiting unique "push-pull" electronic properties. These intermediates serve as precursors to highly potent cytostatic agents, ranging from thieno[2,3-d]pyrimidine-based kinase inhibitors (e.g., VEGFR-2, FGFR-1) to discrete thiophene carboxamides acting as tubulin polymerization inhibitors[2][3]. This application note provides validated, step-by-step synthetic workflows, biological assay protocols, and a mechanistic overview to support researchers in evaluating novel aminothiophene-derived cytostatic agents.
Molecular Design and Pharmacological Rationale
The development of cytostatic drugs necessitates chemical scaffolds capable of forming precise interactions within the binding pockets of highly conserved cellular targets. Aminothiophene esters fulfill this requirement through a dual-action bioisosteric design:
-
Bioisosterism: The thiophene core is a classic bioisostere for the benzene ring[4], conferring improved metabolic stability and tissue penetration while avoiding the toxicity profile of certain substituted anilines.
-
Structural Functionalization: The juxtaposition of an electron-donating amino group at the C-2 position and an electron-withdrawing ester group at the C-3 or C-5 position establishes a polarized system. The amino moiety frequently acts as an essential hydrogen-bond donor (anchoring the molecule to the ATP-binding hinge region of kinases or the colchicine site of
-tubulin), while the ester chain modulates lipophilicity to optimize cellular permeation[2].
Synthetic Workflow: The Gewald Multicomponent Reaction
The synthesis of highly substituted 2-aminothiophenes relies predominantly on the Gewald reaction[1][5]. This highly efficient, one-pot multicomponent reaction (MCR) circumvents multi-step purification losses, maintaining high atom economy. The reaction condenses a ketone or aldehyde with an
Workflow for the divergent synthesis of cytostatic agents from aminothiophene esters.
Protocol 1: Standardized Gewald Synthesis of a 2-Aminothiophene Ester
This protocol details the synthesis of the critical intermediate, acting as a self-validating template.
Reagents:
-
Cyclohexanone (10.0 mmol)
-
Ethyl cyanoacetate (10.0 mmol)
-
Elemental Sulfur (
) (10.0 mmol equivalent of ) -
Morpholine or Triethylamine (10.0 mmol)
-
Absolute Ethanol (20 mL)
Step-by-Step Procedure:
-
Knoevenagel Condensation Phase: To a 50 mL round-bottom flask equipped with a magnetic stirrer, sequentially add cyclohexanone, ethyl cyanoacetate, and absolute ethanol. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Controlled Base Addition: Add morpholine dropwise over 10 minutes. Causality note: Dropwise addition prevents a sudden exothermic spike, mitigating the risk of runaway aldol self-condensation of the ketone.
-
Sulfur Incorporation & Cyclization: Add elemental sulfur in one portion. Equip the flask with a reflux condenser and heat the mixture to 45–50°C for 4 hours. Causality note: Exceeding 60°C frequently leads to the formation of intractable tar byproducts due to thermal degradation of the Knoevenagel intermediate.
-
Reaction Quench and Crystallization: Once the starting materials are consumed, pour the dark reaction mixture into ice-cold distilled water (50 mL) with vigorous stirring. A precipitate will immediately form[5].
-
Filtration and Purification: Filter the crude solid under vacuum. Wash the filter cake twice with ice-cold ethanol (5 mL). Recrystallize from hot ethanol to yield the pure 2-aminothiophene ester.
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) utilizing a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly UV-active Knoevenagel intermediate and the appearance of a lower-
Quantitative Efficacy and Mechanistic Targets
Following downstream derivatization—either via amidation to yield discrete thiophene carboxamides or via cyclization with formamide to yield thieno[2,3-d]pyrimidines[3][6]—these compounds exhibit profound cytostatic characteristics. The quantitative profiling of key literature derivatives is aggregated in Table 1.
Table 1: Cytotoxic and Mechanistic Profiling of Representative 2-Aminothiophene Derivatives
| Compound Class / Analog | Primary Cellular Target | Target Cell Line | Anti-proliferative Activity ( | Specific Enzyme / Protein Inhibition |
| 3,5-disubstituted thiophene (2c) [4] | Tubulin / G2-M Checkpoint | Jurkat (T-leukemia) | 12 nM | High accumulation in sub-G1 phase |
| Ortho-amino carboxamide (Compound 5) [2] | VEGFR-2 / Tubulin | HepG-2 (Hepatocellular) | 1.0 – 2.0 | VEGFR-2: 0.59 |
| N-arylidene hydrazide (Compound 21) [2] | VEGFR-2 / Tubulin | HepG-2 (Hepatocellular) | 1.0 – 2.0 | VEGFR-2: 1.29 |
| Thieno[2,3-d]pyrimidine (12c) [7] | VEGFR-2 / HDAC6 | HCT-116 (Colorectal) | N/A | VEGFR-2: 185 nM (0.185 |
| Thienopyrimidine-sulfonamide (3b) [3] | FGFR-1 / Caspase-3 | MCF-7 (Breast Cancer) | Excellent | FGFR-1 inhibition; Caspase-3 elevation |
Biological Profiling: Experimental Methodologies
To comprehensively evaluate the cytostatic nature of novel aminothiophene derivatives, specific mechanistic assays must be run to differentiate between general necrotic toxicity and targeted antiproliferative activity[1][6].
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
Because many aminothiophenes target the colchicine binding site on
Procedure:
-
Protein Preparation: Thaw >99% pure porcine brain tubulin (resuspended in PEM buffer: 80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9) on ice. -
Reaction Assembly: In a pre-chilled 96-well half-area black plate, mix the test aminothiophene compound (dissolved in DMSO; final DMSO concentration < 1%) with the tubulin solution.
-
Polymerization Initiation: Add 1 mM GTP and a fluorescent reporter dye (e.g., DAPI) to all wells immediately before transferring the plate to a microplate reader pre-warmed to 37°C. Causality note: Tubulin auto-polymerizes strictly at 37°C in the presence of GTP. Maintaining the plate on ice until the final moment ensures synchronous polymerization tracking.
-
Kinetic Measurement: Record fluorescence (Ex 340 nm / Em 450 nm) every minute for 60 minutes.
-
Validation: A functional cytostatic tubulin inhibitor will yield a flattened kinetic curve relative to the exponential sigmoidal curve of the vehicle control, denoting restricted microtubule assembly.
Protocol 3: Flow Cytometric Analysis of Cell Cycle Arrest
To confirm whether the disrupted tubulin dynamics successfully halt cell division (cytostasis), flow cytometry tracking DNA content via Propidium Iodide (PI) intercalation is utilized[2][4].
Procedure:
-
Cell Seeding & Treatment: Seed cancer cells (e.g., HeLa or HepG-2) at
cells/well in a 6-well plate. Incubate for 24 h with the test compound at its predetermined value. -
Harvesting: Trypsinize the cells and wash the pellet twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the pellet gently in 300
PBS, and slowly add 700 of ice-cold absolute ethanol dropwise while vortexing. Causality note: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures uniform membrane permeabilization. Store at -20°C for at least 2 hours. -
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500
of staining buffer containing 50 Propidium Iodide and 100 RNase A. Causality note: RNase A degrades double-stranded RNA, ensuring that PI fluorescence strictly correlates to genomic DNA content, preventing false ploidy readings. -
Analysis: Incubate in the dark for 30 minutes at 37°C. Analyze via flow cytometry, quantifying the
, , and phase populations. Cytostatic tubulin inhibitors will induce a massive accumulation in the phase[2].
Signal Transduction and Apoptotic Cascades
The ultimate consequence of prolonged kinase inhibition (e.g., blocking angiogenesis via VEGFR-2) or structural inhibition (e.g., G2/M cell cycle arrest via tubulin disruption) is the activation of programmed cell death (apoptosis)[2][8].
Aminothiophene derivatives trigger a cascade that shifts the intracellular ratio of pro-apoptotic to anti-apoptotic proteins. By elevating the Bax/Bcl-2 ratio, the mitochondrial membrane becomes permeable, releasing cytochrome c to form the apoptosome. This directly leads to the cleavage and activation of executioner Caspases (Caspase-3 and Caspase-7)[2][3].
Dual-targeted signaling pathway of aminothiophenes inducing apoptosis in neoplastic cells.
References
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC.[Link]
-
Design, synthesis, molecular docking and cytotoxic activity of novel urea derivatives of 2-amino-3-carbomethoxythiophene - Indian Academy of Sciences.[Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Taylor & Francis.[Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC.[Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs - ResearchGate.[Link]
-
Apoptosis/necrosis assessment in HT-29 (a) and HepG-2 (b) cells after... - ResearchGate.[Link]
-
In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - ResearchGate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"functionalization of 5-Aminothiophene-2,4-dicarboxylic acid for specific applications"
APPLICATION NOTE: Strategic Functionalization of 5-Aminothiophene-2,4-Dicarboxylic Acid Scaffolds for Drug Discovery
Strategic Context & Rationale
The 5-aminothiophene-2,4-dicarboxylic acid scaffold represents a highly privileged pharmacophore in contemporary medicinal chemistry. Due to zwitterionic instability and a high propensity for decarboxylation in its free acid form, this compound is almost exclusively synthesized, handled, and functionalized as its diester derivative, predominantly diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate [1],[2].
Because all four substitutable positions on the thiophene ring are occupied (sulfur at C1, ester at C2, methyl at C3, ester at C4, amine at C5), electrophilic aromatic substitution directly on the ring is completely blocked[1]. This high substitution density forces chemical functionalization to occur entirely on the peripheral substituents. This exact limitation is its greatest strength: it allows for mathematically predictable, regioselective annulations. The resulting "push-pull" electronic system—driven by the electron-donating C5-amine and electron-withdrawing C2/C4-esters—makes the scaffold an ideal precursor for synthesizing complex, condensed heterocycles like thieno[2,3-d]pyrimidines, which are critical in developing kinase inhibitors (e.g., DPP-IV, FGFR1), antimicrobial agents, and A2B adenosine receptor antagonists[2],.
Mechanistic Pathway: The Core Scaffold Synthesis
The fundamental building block is generated via the Gewald Reaction , a brilliant multi-component, one-pot condensation. The mechanism relies on a secondary amine base (such as diethylamine) to catalyze a Knoevenagel condensation between a ketone/ester (ethyl acetoacetate) and an activated nitrile (ethyl cyanoacetate).
Elemental sulfur (
Gewald Multi-Component Reaction Pathway Logic.
Divergent Functionalization to Thienopyrimidines
Once the core thiophene diester is isolated, two primary pathways are utilized to build out the second pyrimidine ring. The spatial proximity of the C5-amino group and the C4-ester creates an ideal bidentate pocket for condensation.
-
Pathway A: Isothiocyanate Activation. Reacting the primary amine with thiophosgene (
) yields a highly electrophilic isothiocyanate. Condensation of this intermediate with hydrazine hydrate drives an intramolecular ring closure with the adjacent C4-ester, generating thieno[2,3-d]pyrimidine-2-thiols. This functionalization is widely utilized to probe molecular docking interactions in infectious disease targets[3]. -
Pathway B: Orthoformate Annulation. The C5-amine is reacted with triethyl orthoformate in acetic anhydride, converting the amine into an ethoxymethyleneamino group. This highly activated intermediate is primed for nucleophilic attack by primary amines or hydrazines, rapidly yielding fully fused substituted thienopyrimidines without requiring harsh coupling reagents.
Divergent functionalization yielding thienopyrimidine pharmacophores.
Quantitative Analytical Benchmarks
Thorough characterization is essential prior to utilizing the scaffold for library generation. The data below summarizes validated structural confirmation metrics for diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate[4].
| Feature / Readout | Analytical Range / Value | Structural Significance |
| Physical State | Pale white to light yellow solid | Typical for pure aminothiophenes |
| Typical Yield | 65% – 75% | Confirms efficient Gewald conversion |
| Confirms primary amine (-NH | ||
| Validates methyl substitution at C3 | ||
| Confirms presence of both ethyl ester groups | ||
| Differentiates the unique C=O and ring carbons |
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of the Core Scaffold (Gewald Reaction)
Rationale: Absolute ethanol is selected as the solvent because both starting materials are highly soluble, yet the poly-substituted product crystallizes out of the matrix upon cooling, eliminating the need for complex column chromatography[1].
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (10.0 mmol) and ethyl cyanoacetate (10.0 mmol) in 30 mL of absolute ethanol.
-
Activation: Place the flask in an ice bath to maintain the temperature at 0–5 °C. Add diethylamine (10.0 mmol) dropwise over 10 minutes. The base catalyzes the initial Knoevenagel condensation.
-
Sulfur Addition: Add finely powdered elemental sulfur (
, 10.0 mmol) in a single portion to the stirring solution. -
Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to 60–70 °C for 4 hours. The mixture will transition to a dark brown/red homogeneous solution.
-
Isolation: Discontinue heating and allow the mixture to cool to ambient temperature. Transfer to an ice bath for 1 hour to maximize precipitation.
-
Purification: Vacuum filter the resulting precipitate. Wash the filter cake with cold ethanol (2 x 10 mL) and recrystallize from hot ethanol to yield pure diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
Protocol B: Orthoformate Annulation to Fused Thieno[2,3-d]pyrimidine
Rationale: Acetic anhydride serves as a water-scavenger and activating agent to drive the condensation between the unreactive thiophene amine and the orthoester.
-
Intermediate Formation: Dissolve the synthesized diester (5.0 mmol) in triethyl orthoformate (15.0 mL) and acetic anhydride (15.0 mL).
-
Heating: Reflux the reaction mixture vigorously for 4–5 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexanes 3:7) until the complete disappearance of the starting material.
-
Evaporation: Concentrate the mixture under reduced pressure to remove excess triethyl orthoformate and acetic anhydride. The resulting intermediate (diethyl 5-(ethoxymethyleneamino)-3-methylthiophene-2,4-dicarboxylate) is typically a viscous oil and can be used immediately.
-
Cyclization: Dissolve the crude intermediate in 20 mL of absolute ethanol. Add hydrazine hydrate (6.0 mmol) dropwise.
-
Final Reaction: Stir the mixture at room temperature for 3 hours. The final fused thieno[2,3-d]pyrimidine core will precipitate out of solution. Filter, wash with cold ethanol, and dry under a vacuum.
References
-
Zaher, N. H. M. "Synthesis of some new Thiophene and Thienopyrimidine compounds of expected anticancer activity and studying the augmenting effect of gamma radiation." INIS-IAEA. Available at: [Link]
-
Fatima, A., et al. "Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity." ResearchGate. Available at: [Link]
-
Huskie Commons. "Discovery of Acetyl CoA Synthetase and SARS-CoV-2 Protease Inhibitors." Northern Illinois University. Available at: [Link]
Sources
Application Note: Electrosynthesis and Characterization of Poly(Thiophene Dicarboxylic Acid) Derivatives for Bio-Electrochemistry and Sensing
Introduction & Scientific Rationale
For drug development professionals and bioanalytical researchers, real-time monitoring of drug metabolites, reactive oxygen species (ROS), and biological markers is critical. Conventional conductive polymers, such as pristine polythiophene, suffer from inherent hydrophobicity and a lack of functional handles for biological conjugation.
Polymers derived from thiophene dicarboxylic acids and thiophene acetic acids solve these limitations by integrating carboxylic acid (-COOH) functionalities directly onto the conductive backbone[1]. These pendant groups serve a dual purpose:
-
Biocompatibility & Solvation : They drastically enhance the polymer's hydrophilicity, enabling stable electrochemical interfaces in aqueous physiological environments[1].
-
Covalent Anchoring : They provide accessible active sites for carbodiimide crosslinker chemistry (EDC/NHS), allowing the highly stable covalent attachment of enzymes, antibodies, or catalytic metal nanoparticles (e.g., Palladium)[2][3].
This application note provides a comprehensive guide on the electropolymerization, physical characterization, and analytical utilization of these carboxylated polythiophenes.
Mechanistic Principles of Carboxylated Polythiophenes
The addition of electron-withdrawing carboxylic groups to the thiophene ring fundamentally alters its electronic and physical behaviors.
-
Nucleation and Film Growth: Unlike unsubstituted thiophenes that typically deposit via a 3-dimensional (3-D) nucleation "island" mechanism, poly(thiophene-3-acetic acid) (PTAA) exhibits a unique 2-dimensional (2-D) layer-by-layer nucleation process[4]. This yields exceptionally compact, ultrathin films that act as superior permselective barriers, reducing background noise in biosensing applications[2][4].
-
Energy Band Dynamics: The presence of dicarboxylic or mono-carboxylic side chains allows precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Poly(thiophene-3,4-dicarboxylic acid) derivatives generally exhibit a narrow bandgap (<1.7 eV)[5].
-
Electrochromism and Self-Doping: These films demonstrate pronounced electrochromic properties, transitioning from a red neutral state to a black oxidized state[6]. Furthermore, layer-by-layer preparations of these polymers exhibit a "self-doping" effect, stabilizing the internal ion transport and minimizing specific capacitance loss over thousands of cyclic voltammetry cycles[6].
System Workflow & Signal Transduction
Caption: Synthesis and integration pipeline for carboxylated polythiophene-based biosensors.
Summarized Electrochemical and Sensing Properties
By tailoring the deposition conditions and functionalizing the polymer layer, users can adapt the surface for varying analytical targets. Table 1 summarizes the fundamental properties, while Table 2 highlights specific drug-relevant sensing metrics achieved with these materials.
Table 1: Physico-Chemical Properties of Carboxylated Polythiophenes
| Property | Value / Characteristic | Analytical Significance | Source |
| Band Gap ( | ~1.7 eV | Allows low-potential electron transfer. | [5] |
| HOMO / LUMO Levels | -5.46 to -5.17 eV / -3.86 to -3.60 eV | Defines redox window compatibility with target analytes. | [5] |
| Nucleation Mechanism | 2-D Layer-by-Layer | Produces uniform, ultrathin films reducing capacitive background. | [4] |
| Electrochromic States | Red (Neutral) | Enables complementary optical/spectroelectrochemical monitoring. | [6] |
Table 2: Amperometric Sensing Parameters (Functionalized PTAA/PTDCA)
| Analyte Target | Modifier Applied | Limit of Detection (LOD) | Linear Dynamic Range | Application Focus | Source |
| Hydrazine | Palladium (Pd) Nanoparticles | 0.3 – 0.6 | 0.1 – 2.0 mM | Pharmaceutical impurity / toxicology screening | [2][3] |
| Hydrogen Peroxide ( | Overoxidized framework / Polyoxometalates | < 0.6 | 0.1 – 2.0 mM | Oxidase-enzyme biosensors (ROS monitoring) | [2] |
Validated Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. They include intermediary steps to verify that layer growth and functionalization have succeeded prior to moving to complex target detection.
Protocol 1: Electropolymerization of Poly(thiophene-3-acetic acid) / Poly(thiophene-3,4-dicarboxylic acid)
Causality of Design: Acetonitrile (ACN) is used as the solvent because it freely dissolves the monomer but acts as an anti-solvent for the resulting polymer, forcing precipitation onto the working electrode[7]. A moderate scan rate limits monomer depletion at the electrode interface, promoting organized 2-D nucleation[4].
Materials Required:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE, 3 mm diameter) or Indium Tin Oxide (ITO) glass[7].
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile[5][7]. -
Monomer: Thiophene-3-acetic acid (TAA) or Thiophene-3,4-dicarboxylic acid (TDCA) (10–50 mM).
Procedure:
-
Electrode Preparation: Polish the GCE with 0.3
m and 0.05 m alumina slurries. Sonicate successively in deionized water and ethanol for 3 minutes each to remove polishing debris. -
Cell Assembly: Immerse the GCE (WE), a Platinum wire (Counter Electrode), and an Ag/
(in organic solvent) Reference Electrode into the deaerated monomer/electrolyte solution. -
Electrosynthesis: Apply Cyclic Voltammetry (CV) scanning from
to at a scan rate of for .-
Validation Check: You should observe a steady increase in the anodic and cathodic peak currents with each cycle, confirming layer-by-layer polymer growth onto the electrode surface.
-
-
Purification: Remove the modified electrode and rinse gently with monomer-free acetonitrile to wash away unreacted monomer and low-molecular-weight oligomers.
Protocol 2: Functionalization with Electro-Catalytic Nanoparticles (e.g., Pd NPs)
Causality of Design: The inherent carboxylic groups on the polymer backbone act as dense, highly affinitive nucleation sites for metal cations, allowing straightforward, mask-less electrochemical deposition of catalytic nanoparticles directly onto the polymer architecture[2].
Procedure:
-
Transfer the polymer-modified GCE into a
aqueous solution containing . -
Perform potentiostatic electrodeposition at a constant potential of
(vs. Ag/AgCl) for [2]. -
Validation Check: Transfer the modified electrode to a clean
solution and run a CV scan ( to ). The appearance of distinct palladium oxide reduction peaks (~ ) confirms successful metal deposition[2][3].
Protocol 3: Signal Transduction and Analyte Detection
Caption: Electrochemical mechanism of analyte detection utilizing a metal-decorated carboxylated polythiophene framework.
Procedure for Amperometric Detection (E.g., Hydrazine):
-
Place the Pd-polymer/GCE into a cell containing a 0.1 M Phosphate Buffer Solution (PBS, pH 7.4).
-
Set the electrochemical workstation to Chronoamperometry mode. Apply a fixed working potential (e.g.,
, predetermined from prior CV optimization). -
Wait for the background capacitive current to decay to a stable baseline.
-
Inject successive aliquots of the target analyte into the continuously stirred PBS solution.
-
Record the steady-state current step responses.
-
Validation: Construct a calibration curve by plotting the steady-state current vs. analyte concentration. A linear response spanning the relevant pharmacological range (e.g.,
) validates the sensor's analytical reliability[2].
Summary
The incorporation of thiophene dicarboxylic acids and thiophene acetic acids into polymeric frameworks represents a critical bridge between organic electronics and bio-analytical chemistry[1]. By leveraging unique 2-D nucleation mechanics[4] and the versatile reactivity of the pendant carboxylic acids, researchers can synthesize rugged, highly-sensitive interfaces suitable for direct integration into drug discovery pipelines, pharmacokinetics monitoring, and advanced physiological biosensors[2][3].
References
1.8 2.5 3.2 4.1 5. 3 6.7 7.6 8.4
Sources
- 1. CAS 114815-74-6: Poly(3-thiopheneacetic acid) | CymitQuimica [cymitquimica.com]
- 2. Conducting Polymers in Amperometric Sensors: A State of the Art over the Last 15 Years with a Focus on Polypyrrole-, Polythiophene-, and Poly(3,4-ethylenedioxythiophene)-Based Materials [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"improving the yield of the Gewald reaction for aminothiophenes"
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent outcomes when synthesizing 2-aminothiophenes. While the Gewald multicomponent reaction (MCR) is a cornerstone of modern drug discovery, yielding privileged thiophene scaffolds, it is notorious for highly variable yields, tarry byproducts, and unexpected side reactions.
This guide moves beyond generic protocols. Here, we dissect the causality behind experimental failures and provide self-validating, data-driven methodologies to ensure reproducible, high-yield outcomes.
Part 1: Mechanistic Foundations & Causality
To troubleshoot a failing reaction, one must first understand the thermodynamic and kinetic hurdles of the pathway. The Gewald reaction operates as a well-elucidated cascade consisting of three sequential stages [1]:
-
Knoevenagel-Cope Condensation : A base deprotonates an active methylene group (e.g., malononitrile or ethyl cyanoacetate), initiating a nucleophilic attack on the carbonyl compound. Dehydration yields an
-unsaturated nitrile. -
Sulfur Addition : Elemental sulfur (
) is activated and attacked by the deprotonated unsaturated nitrile, forming highly reactive polysulfide intermediates. Advanced DFT calculations reveal that protonation states heavily dictate the kinetic favorability of sulfur breakdown [2]. -
Cyclization & Tautomerization : Intramolecular ring closure followed by proton shifts generates the stable 2-aminothiophene core.
The Causality of Low Yields: A drop in yield is almost exclusively caused by a mismatch in reaction rates. If the intermediate polysulfide decomposes, or if the active nitrile dimerizes before cyclization can occur, the reaction mixture inevitably degrades into intractable black tar.
Mechanistic stages of the Gewald reaction from condensation to tautomerization.
Part 2: Frequently Asked Questions (Yield Optimization)
Q1: My yields are stuck below 50% using piperidine and ethanol. How do I optimize the catalyst system? A1: Overly basic conditions, especially with secondary amines like piperidine in high concentrations, lead to the undesired base-catalyzed dimerization of malononitrile before it can react with your ketone [5]. To suppress this, transition to a bifunctional, softer catalyst system like L-Proline (10 mol%) . L-Proline efficiently catalyzes the Knoevenagel condensation via iminium-enamine activation and facilitates subsequent sulfur addition without the aggressive basicity that degrades nitriles [4].
Q2: Does solvent choice fundamentally alter the reaction pathway?
A2: Absolutely. Ethanol is the classical choice because it dissolves
Q3: How effective is Microwave (MW) irradiation compared to conventional heating? A3: It is transformative. Studies have proven that shifting from conventional heating to MW irradiation fundamentally changes the yield profile. MW dielectric heating provides rapid, uniform energy transfer that accelerates the rate-limiting cyclization step, out-competing the thermodynamic degradation pathways that lead to tar formation. A standard 47% yield reaction can routinely be pushed to 95% within 30 minutes under MW conditions at 50 °C [3].
Quantitative Optimization Data
The following table synthesizes benchmark data validating the shift toward green catalysts and microwave-assisted methodologies.
| Catalyst / Base | Solvent | Heating Method | Time | Yield (%) | Mechanistic Rationale |
| Pyrrolidine (1 eq) | DMF | Microwave (50 °C) | 30 min | 92 - 95% | Superior nucleophilic activation; MW rapidly accelerates sulfur ring-closure [3]. |
| L-Proline (10 mol%) | DMF | Thermal (60 °C) | 1-2 hrs | 84% | Bifunctional catalysis minimizes nitrile dimerization and side reactions [4]. |
| Morpholine (1 eq) | Ethanol | Thermal (50 °C) | 4-8 hrs | 45 - 65% | Traditional conditions; suffers from competitive thermal degradation over time. |
Part 3: Troubleshooting Guide
Troubleshooting decision matrix for validating Gewald synthesis intermediates.
Issue: The reaction turns into a black, tarry mixture with complex TLC profiles.
-
Diagnosis: Uncontrolled sulfur degradation or nitrile polymerization [5].
-
Solution: Switch from a "one-pot" to a "step-wise" addition protocol. Mix your carbonyl, active nitrile, and base first. Validate the success of the Knoevenagel condensation via TLC before introducing elemental sulfur to the vessel.
Issue: Knoevenagel condensation fails completely (Starting materials remain unreacted).
-
Diagnosis: You are likely using a sterically hindered ketone (e.g., bulky cyclic or ortho-substituted aryl ketones).
-
Solution: Malononitrile is more reactive than ethyl cyanoacetate; switch to malononitrile if your target scaffold permits [4]. If the ester is strictly required, perform the Knoevenagel condensation independently using a Lewis acid co-catalyst (such as
) in pyridine, isolate the intermediate, and then perform the sulfur addition.
Part 4: Validated Experimental Protocols
To guarantee scientific integrity, protocols must be self-validating. The workflows below embed specific verification checkpoints.
Protocol A: High-Yield Microwave-Assisted Synthesis
Recommended for sensitive substrates prone to thermal degradation.
-
Preparation: In a 10 mL microwave reaction vial, add the target ketone/aldehyde (1.0 mmol), the active methylene compound (1.1 mmol, e.g., methyl cyanoacetate), and finely powdered elemental sulfur (1.1 mmol).
-
Solvation: Add 3.0 mL of anhydrous DMF, followed by pyrrolidine (1.0 mmol) as the base [3].
-
Irradiation: Seal the vial and subject it to microwave irradiation at 50 °C for 30 minutes.
-
Validation Checkpoint: Spot the crude mixture on a silica TLC plate (Hexane/EtOAc 7:3). Validation: The complete disappearance of the carbonyl spot and the appearance of a highly UV-active spot (often fluorescent under 254 nm) confirms total conversion.
-
Workup: Pour the mixture into 20 mL of ice water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers heavily with brine ( mL) to remove DMF. Dry over anhydrous , filter, and evaporate to yield the crude 2-aminothiophene.
Protocol B: Green Catalytic Method (L-Proline)
Recommended for scale-up and avoiding harsh secondary amines.
-
Preparation: To a 25 mL round-bottom flask, sequentially add the carbonyl compound (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.0 mmol), and L-proline (0.1 mmol, 10 mol%) [4].
-
Solvation & Heating: Suspend the mixture in 5.0 mL of DMF. Heat the flask in an oil bath at 60 °C while stirring aggressively.
-
Validation Checkpoint: Monitor via TLC every 30 minutes. The intermediate
-unsaturated nitrile will appear first, followed by the slower formation of the final product. Validation: The reaction is complete when the intermediate spot is fully consumed (typically 1–2 hours). -
Workup: Cool to room temperature and quench with 15 mL of water. If the product precipitates, collect it directly via vacuum filtration. Otherwise, extract with dichloromethane, concentrate, and purify via flash chromatography.
Part 5: References
-
BenchChem Technical Support. The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis Utilizing Malononitrile. BenchChem. 1
-
Parga, J. et al. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications (2024).2
-
Sridhar, R. et al. Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles / Clockss (2021). 3
-
Wang, T. et al. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett / Organic Chemistry Portal (2010). 4
-
BenchChem Technical Support. Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Aminothiophene-2,4-dicarboxylic acid
Welcome to the technical support guide for the synthesis of 5-Aminothiophene-2,4-dicarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The synthesis of polysubstituted 2-aminothiophenes is most commonly achieved through the Gewald multicomponent reaction.[1][2][3] This one-pot synthesis is highly efficient but can be prone to side reactions if not carefully controlled.[4] This guide will focus on troubleshooting issues arising from this synthetic approach and subsequent workup procedures.
Troubleshooting & FAQs
This section addresses specific issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Q1: My reaction yield is low, or the reaction fails to proceed. What are the common causes?
A1: Root Cause Analysis & Mitigation
Low or no yield in a Gewald synthesis typically points to one of three critical areas: the initial condensation, the reactivity of the sulfur, or incorrect stoichiometry.[4]
-
Inefficient Knoevenagel-Cope Condensation: The first step of the Gewald reaction is a base-catalyzed condensation between the active methylene nitrile and the carbonyl compound.[2][4][5] If this step fails, the subsequent cyclization cannot occur.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine for this initial step.[4] Consider screening different bases.
-
Water Removal: This condensation produces water, which can inhibit the reaction. If suspected, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[4]
-
-
-
Poor Sulfur Reactivity: Elemental sulfur must dissolve and react to form the thiophene ring.[4]
-
Troubleshooting:
-
Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of sulfur.[3]
-
Temperature Control: Gently heating the reaction to 40-60 °C can improve sulfur's reactivity. However, excessive heat can promote side reactions.[4]
-
Sulfur Quality: Use finely powdered elemental sulfur for better dispersion and reactivity.[3]
-
-
-
Incorrect Stoichiometry or Reagent Purity: The multicomponent nature of the reaction makes it sensitive to the molar ratios of the reactants.
-
Troubleshooting:
-
Ensure all starting materials are pure and dry.
-
Accurately measure all reagents. A slight excess of sulfur (e.g., 1.2 equivalents) is common.[4]
-
-
Q2: My final product is highly discolored (dark brown or black). What causes this and how can I purify it?
A2: Root Cause Analysis & Mitigation
The formation of dark, often polymeric, byproducts is a common issue stemming from the inherent reactivity of the 2-aminothiophene core.
-
Oxidation: The electron-rich 2-aminothiophene ring system is susceptible to air oxidation, especially under harsh workup conditions or prolonged exposure to light and air. This oxidation can lead to the formation of colored oligomers or polymers.
-
Dimerization/Self-Condensation: Under certain conditions, the initial Knoevenagel-Cope product can dimerize instead of cyclizing with sulfur.[6][7] This side reaction becomes more prevalent if the sulfur addition and cyclization steps are slow.
-
Troubleshooting & Purification:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Purification Protocol:
-
Recrystallization: This is often the most effective method for removing colored impurities.[8] Suitable solvents must be determined empirically, but polar solvents like ethanol, acetic acid, or DMF/water mixtures are good starting points.[8][9]
-
Activated Carbon: If discoloration persists after recrystallization, treatment with a small amount of activated carbon in a hot solution can help adsorb the colored impurities. Be cautious, as this can also reduce your yield.
-
Column Chromatography: While possible, chromatography of highly polar, acidic compounds like this can be challenging. Streaking on silica gel is common.[8] If this method is necessary, adding 0.5-1% acetic acid to the eluent can help produce sharper bands by keeping the compound fully protonated.[8]
-
-
| Purification Method | Pros | Cons | Key Tip |
| Recrystallization | Excellent for removing colored impurities; scalable. | Potential for low recovery if the product is too soluble.[8] | Use a minimum amount of hot solvent to dissolve the product.[8] |
| Activated Carbon | Effectively removes highly colored, minor impurities. | Can adsorb the desired product, reducing yield. | Use sparingly and perform a small-scale test first. |
| Column Chromatography | Good for separating compounds with different polarities. | Can be difficult for highly polar/acidic compounds; streaking is common. | Add 0.5-1% acetic acid to the eluent to suppress deprotonation on silica.[8] |
Q3: My NMR/Mass Spec data suggests I have lost one of the carboxylic acid groups. How can I prevent decarboxylation?
A3: Root Cause Analysis & Mitigation
Decarboxylation is a common side reaction for many heterocyclic carboxylic acids, particularly when subjected to heat or strong acidic/basic conditions.[10][11] Thiophene-dicarboxylic acids can be susceptible to this, especially at elevated temperatures.[12]
-
Thermal Stress: The most common cause is excessive heat during the reaction, workup (e.g., distillation of solvent at high temperatures), or purification. The melting point of the related 2,5-thiophenedicarboxylic acid is >300 °C, indicating high thermal stability of the core, but the amino group can influence this.[13]
-
Acidic Conditions: Heating in strong acidic solutions can promote decarboxylation.[14] This is particularly relevant during workup if an acid is used for precipitation.
-
Troubleshooting & Prevention:
-
Minimize Heat: Maintain the lowest effective reaction temperature. During workup, remove solvents under reduced pressure (rotary evaporation) without excessive heating of the water bath.
-
pH Control: When precipitating the product from a basic solution by adding acid, do so at low temperatures (e.g., in an ice bath) and avoid adding a large excess of strong acid.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. If the product forms and then begins to degrade, it indicates the reaction conditions are too harsh.
-
Visualization of Reaction Pathways
The following diagram illustrates the desired synthetic pathway to 5-Aminothiophene-2,4-dicarboxylic acid (via its ester precursor) and the potential side reactions that can occur.
Caption: Key pathways in the synthesis and degradation of 5-Aminothiophene-2,4-dicarboxylic acid.
Experimental Protocols
Protocol 1: General Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol is a generalized procedure for the one-pot synthesis of a substituted 2-aminothiophene ester, which would then be hydrolyzed to the target diacid. It must be optimized for specific substrates.[4][15]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approx. 3-5 mL per mmol of carbonyl compound).
-
Base Addition: Add the base (e.g., morpholine, 0.1-0.2 eq) to the stirred suspension.
-
Reaction: Gently heat the reaction mixture to 40-50 °C. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified.[15]
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for purifying the crude product.[8]
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetic acid, DMF, water) to find one where the product is soluble when hot but poorly soluble when cold.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. Perform a hot filtration through celite or filter paper to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
References
- BenchChem. (n.d.). Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purification.
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Kondensation von Carbonylverbindungen mit α-Cyan-carbonsäureestern, Malonitril und Cyanamid in Gegenwart von Schwefel. Chemische Berichte, 99(1), 94-100.
-
Gewald Reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved March 7, 2026, from [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Servier. (2006). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
- Taylor & Francis Online. (2007). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester.
- Vedejs, E., & MacKay, J. A. (2024).
- Wang, C., et al. (2023). A base-catalyzed Michael-type addition... Synlett, 34, 1033-1036.
- West, F. G., & Livinghouse, T. (2008). Dimerization vs. cyclization in the Gewald reaction. Tetrahedron, 64(25), 5949-5955.
- West, F. G., & Livinghouse, T. (2008). Gewald Reaction for Thiophene Synthesis. Scribd.
- Wiley. (2017). Direct Imide Formation from Thiophene Dicarboxylic Acids Gives Expanded Side-Chain Selection in Thienopyrrolediones. Organic Letters, 19(5), 1076-1079.
-
Wiley. (n.d.). Decarboxylation. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Wiley. (n.d.). Decarboxylases. Retrieved March 7, 2026, from [Link]
- Zhang, H., et al. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett, 2004(17), 3055-3059.
Sources
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- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scribd.com [scribd.com]
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- 10. semanticscholar.org [semanticscholar.org]
- 11. Decarboxylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,5-Thiophenedicarboxylic acid 99 4282-31-9 [sigmaaldrich.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Aminothiophene-2,4-dicarboxylic acid
Welcome to the technical support center for 5-Aminothiophene-2,4-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure successful experimental outcomes.
Part 1: Understanding the Molecule - The "Why" Behind the Problem
FAQ: Why is 5-Aminothiophene-2,4-dicarboxylic acid so difficult to dissolve?
The solubility behavior of 5-Aminothiophene-2,4-dicarboxylic acid is governed by the interplay of its structural features: a hydrophobic thiophene core and three ionizable functional groups (two carboxylic acids and one amino group).
-
Hydrophobic Core: The thiophene ring is an aromatic, nonpolar structure that repels water.
-
Ionizable Groups: The two carboxylic acid groups (-COOH) and the amino group (-NH2) are polar and can engage in hydrogen bonding. In the solid state, these groups likely form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult to break apart with solvents.
-
Amphoteric & Zwitterionic Nature: This molecule can act as both an acid (donating protons from its -COOH groups) and a base (accepting a proton at its -NH2 group). At its isoelectric point (the pH at which the net charge is zero), the molecule exists as a zwitterion, which often results in minimal aqueous solubility.
Essentially, the molecule has conflicting "preferences" – a nonpolar core and highly polar, interactive functional groups. This internal conflict and strong self-interaction in the solid state are the primary reasons for its poor solubility in many common solvents.
Part 2: Initial Troubleshooting and Solvent Screening
FAQ: I can't dissolve the compound in water or common organic solvents. Where do I start?
The most effective and straightforward approach for a dicarboxylic acid compound is to alter the pH of the aqueous medium.[1][2] For organic solvents, high-polarity aprotic solvents are typically the best starting point. Below is a general solubility profile based on the compound's structure.
Table 1: Qualitative Solubility Profile of 5-Aminothiophene-2,4-dicarboxylic acid
| Solvent | Type | Predicted Solubility | Rationale & Expert Insight |
| Water (Neutral) | Protic, Polar | Very Poor | Strong intermolecular forces in the crystal lattice are not overcome. The molecule is likely near its isoelectric point. |
| Aqueous Base (e.g., 0.1 M NaOH) | Aqueous | High | Deprotonation of the carboxylic acid groups to form a highly soluble carboxylate salt is the most effective solubilization strategy.[1][3][4] |
| Aqueous Acid (e.g., 0.1 M HCl) | Aqueous | Poor to Moderate | Protonation of the amino group occurs, but the carboxylic acids remain protonated, limiting the solubility increase. |
| DMSO, DMF | Aprotic, Polar | Moderate to High | These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule, breaking the crystal lattice. |
| Methanol, Ethanol | Protic, Polar | Poor to Moderate | Can act as both hydrogen bond donors and acceptors but are generally less effective than DMSO or DMF for this class of compound. |
| Acetonitrile, Acetone | Aprotic, Polar | Very Poor | Insufficient polarity and hydrogen bonding capability. |
| DCM, Chloroform, Toluene | Nonpolar / Aprotic | Insoluble | The high polarity of the functional groups prevents dissolution in nonpolar solvents. |
Part 3: Detailed Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for the most effective solubilization methods.
Guide 1: Solubilization via pH Adjustment (Aqueous Media)
This is the most critical technique for this compound. The principle is to convert the neutral carboxylic acid groups into ionized carboxylate salts, which are significantly more soluble in water.[2][3]
-
Weigh Compound: Accurately weigh the required amount of 5-Aminothiophene-2,4-dicarboxylic acid and place it in a suitable volumetric flask.
-
Initial Suspension: Add approximately 50-70% of the final desired volume of high-purity water (e.g., deionized or Milli-Q). The compound will form a slurry or suspension.
-
Basification: While stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is recommended.
-
Expert Insight: Using a carbonate base (e.g., Sodium Carbonate or Potassium Carbonate) can also be effective and provides some buffering capacity, which is useful in certain reactions like Suzuki couplings.[3]
-
-
Monitor Dissolution: Continue adding the base incrementally until all the solid material has dissolved, resulting in a clear solution.
-
Final pH & Volume Adjustment: Check the pH of the solution. For complete and stable dissolution, the pH should typically be ~2 units above the second pKa of the carboxylic acids.[3] Once dissolved, carefully add water to reach the final target volume and mix thoroughly.
-
Problem: The compound won't dissolve even after adding a base.
-
Cause & Solution: The pH may still be too low. Continue adding base until dissolution is complete. Ensure the base is of sufficient concentration.
-
-
Problem: The compound precipitates when I add it to my final buffered reaction mixture.
-
Cause & Solution: The final buffer pH is too low, causing the carboxylate salt to revert to the insoluble protonated form. The pH of the final solution must be maintained at a high enough level to keep the compound soluble.
-
Caption: Decision logic for selecting an appropriate co-solvent system.
Part 4: Advanced Strategies and Final FAQs
FAQ: I've tried pH adjustment and co-solvents, but my compound still precipitates in my final experimental setup. What else can I do?
If standard methods fail, you may need to explore formulation strategies, which are common in drug development. [5][6]These are more complex and require specialized expertise but can be highly effective:
-
Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water. [5]* Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water. [5][7]* Solid Dispersions: This involves dispersing the compound in a solid polymer matrix at a molecular level. When the dispersion is added to water, the polymer dissolves and releases the drug as very fine, often amorphous, particles that dissolve more readily. [6] These advanced methods often require significant formulation development and are typically employed when a simple solution or co-solvent system is not feasible.
Part 5: Safety and Handling
While specific toxicological data for 5-Aminothiophene-2,4-dicarboxylic acid is not readily available, it is crucial to handle it with the care afforded to all novel laboratory chemicals. General precautions derived from safety data sheets of similar thiophene dicarboxylic acids should be followed. [8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. [8][10]* First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. [8][9]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 264-273. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
R. Mahesh Kumar, K. P. R. Chowdary. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Asian Journal of Pharmaceutical and Clinical Research, 7(5). [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences: Current Research, 1(1), 1-8. [Link]
-
Sá Couto, A. R., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 34. [Link]
-
Eyal, A. M., & Canari, R. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(7), 1285-1292. [Link]
-
Al-Obaidi, H., & Buckton, G. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 125. [Link]
-
Reddit user discussion. (2023). Dicarboxylic acid solubility. r/Mcat subreddit. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
-
LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Link]
-
Eyal, A. M., & Canari, R. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ACS Publications. [Link]
-
Clark, J. (2023). Carboxylic acids as acids. Chemguide. [Link]
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- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Mitigating Oxidation of the Amino Group in Aminothiophenes
Welcome to the Technical Support Center for heterocyclic synthesis and drug development. As a Senior Application Scientist, I frequently encounter researchers struggling with the intrinsic instability of 2-aminothiophenes. While the classical Gewald reaction offers an elegant, multicomponent pathway to synthesize these privileged scaffolds[1], the resulting exocyclic amine is notoriously reactive.
This guide provides deep mechanistic insights, troubleshooting strategies, and self-validating protocols to prevent the oxidative degradation of your aminothiophene libraries.
Part 1: Core Mechanics - Understanding Aminothiophene Instability (FAQ)
Q: Why do my freshly synthesized 2-aminothiophenes turn dark brown or black within hours of isolation?
A: Aminothiophenes are exceptionally electron-rich heterocycles. The electron-donating effect of the ring's sulfur atom, coupled with the lone pair of the exocyclic amino group, raises the HOMO (Highest Occupied Molecular Orbital) energy of the conjugated
Q: How can I rationally design my starting materials to improve intrinsic kinetic stability? A: The most effective scaffold-level intervention is installing an electron-withdrawing group (EWG) at the C-3 position of the thiophene ring. By utilizing cyanoacetates or malononitrile as the activated nitrile during the initial Knoevenagel-Cope condensation step[2], you position a nitrile or ester immediately adjacent to the amine. This pulls electron density away from the amine via resonance delocalization, vastly increasing the kinetic barrier to both atmospheric and metabolic oxidation[4].
Part 2: Troubleshooting Guide - Post-Synthesis Handling & Storage
Issue 1: Severe Yield Loss During Chromatographic Purification
-
Root Cause: Free aminothiophenes frequently decompose on silica gel columns. Silica acts as a mild Brønsted acid and surface oxidant, catalyzing the autoxidation of the amine in the presence of air.
-
Causality & Solution: Never purify highly electron-rich free aminothiophenes on standard silica. Instead, telescope the synthesis. Perform an in-situ chemical masking step (e.g., N-Boc protection) directly in the crude Gewald reaction mixture before aqueous workup[5]. If the free amine must be isolated, neutralize your silica column with 1% triethylamine to suppress surface-catalyzed radical formation.
Issue 2: Rapid Decomposition During Long-Term Freezer Storage
-
Root Cause: Free amines remain vulnerable to trace oxygen diffusion and photolytic degradation over time, even at -20°C.
-
Causality & Solution: Convert the free base to a hydrochloride salt. Protonating the amine physically sequesters the lone pair, eliminating the high electron density that drives autoxidation[6]. Store the resulting salt under an inert Argon atmosphere in an amber vial.
Part 3: Quantitative Data - Stability Profiles
The table below summarizes the profound impact of different functionalization strategies on the half-life and recovery of 2-aminothiophene derivatives.
| Compound State | Intervention Strategy | Primary Protective Mechanism | Estimated Stability (Air, 25°C) | Yield Retention (30 Days) |
| Free 2-Aminothiophene (Alkyl substituted) | None | N/A | < 2 Hours | 0% (Complete degradation) |
| Free 2-Aminothiophene (C3-Cyano substituted) | Scaffold Design | Resonance delocalization via EWG[4] | ~ 2 to 3 Days | ~ 40% |
| N-Boc-2-Aminothiophene | Chemical Protection | Steric bulk & lone pair masking[5] | > 6 Months | > 95% |
| 2-Aminothiophenium HCl | Salt Formation | Sequestration of the lone pair[6] | > 1 Year | > 98% |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Telescoped Gewald Synthesis & In-Situ N-Boc Protection
By avoiding the isolation of the free amine, you completely bypass the phase of highest oxidative vulnerability[5].
-
Condensation & Cyclization: To a degassed solution of your ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq) in absolute ethanol, add morpholine (1.0 eq) dropwise. Stir at 60°C until the elemental sulfur is fully consumed (typically 2-4 hours)[2].
-
Solvent Swap: Remove the ethanol under reduced pressure (keeping the bath below 35°C to limit thermal stress on the crude amine). Re-dissolve the crude residue in anhydrous, degassed dichloromethane (DCM).
-
In-Situ Protection: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc
O, 2.5 eq). Stir at room temperature for 12 hours. -
Self-Validation Checkpoint: Run a rapid TLC against a trace sample of the un-Boc-protected crude. The unprotected amine will streak and rapidly oxidize (turn brown) on the silica. A successful Boc-protection yields a distinct, highly UV-active spot that remains completely colorless, confirming the lone pair is masked.
-
Isolation: Wash the organic layer with saturated aqueous NaHCO
, dry over anhydrous Na SO , and purify the stable N-Boc derivative via standard flash chromatography.
Protocol B: Hydrochloride Salt Formation for Archival Storage
Protonation shuts down the reactivity of the free base by forming a highly stable, oxidation-resistant salt[3].
-
Dissolution: Dissolve the freshly purified 2-aminothiophene in a minimum volume of anhydrous, anhydrous Argon-sparged 1,4-dioxane. Causality: Sparging removes dissolved oxygen which would otherwise outcompete the protonation rate during mixing.
-
Protonation: Place the vessel in an ice bath (0°C). Dropwise, add a 4.0 M solution of HCl in dioxane (1.1 eq) under heavy stirring.
-
Self-Validation Checkpoint: Monitor for immediate precipitation of the aminothiophenium hydrochloride salt. The supernatant should remain perfectly clear and colorless. Any yellowing of the supernatant indicates trace autoxidation has occurred prior to complete protonation.
-
Recovery: Filter the precipitate rapidly under a blanket of Argon, wash with ice-cold diethyl ether, and dry under high vacuum[6].
Part 5: Mechanistic Visualization
Caption: Mechanistic divergence: Aminothiophene oxidative degradation vs. stabilization strategies.
References
1.[2] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications.[Link] 2.[4] Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. PMC - NIH.[Link] 3.[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA.[Link] 4.[3] Synthesis of unstable 2-aminothiophene by way of its hydrochloride salt. ResearchGate. [Link] 5.[5] 1,4-Thienodiazepine-2,5-diones via MCR (II): Scaffold Hopping by Gewald and Ugi-Deprotection-Cyclization Strategy. PMC - NIH.[Link] 6.[6] 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists. PMC - NIH.[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Thienodiazepine-2,5-diones via MCR (II): Scaffold Hopping by Gewald and Ugi-Deprotection-Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 5-Aminothiophene-2,4-dicarboxylic acid via 2D NMR
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Abstract: The unambiguous structural elucidation of highly substituted heterocyclic compounds is a cornerstone of synthetic chemistry and drug development. Trivial errors in positional isomerism can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of 2D Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—as a robust, self-validating system for confirming the precise structure of 5-Aminothiophene-2,4-dicarboxylic acid. We move beyond a simple recitation of steps to explain the causal logic behind the experimental strategy, demonstrating how the synergistic information from this suite of experiments provides irrefutable proof of structure, a task often fraught with ambiguity when relying on 1D NMR alone.
The Challenge: Ambiguity in the Isomeric Landscape
The synthesis of 5-Aminothiophene-2,4-dicarboxylic acid presents a common challenge in organic chemistry: the potential for multiple positional isomers. While 1D ¹H and ¹³C NMR spectra can confirm the presence of the necessary functional groups (a single thiophene ring proton, an amine group, two carboxylic acids), they often fail to definitively establish their relative positions. For instance, how can one be certain the product is not 3-Amino-thiophene-2,4-dicarboxylic acid or another isomer? This ambiguity necessitates a more powerful analytical approach. Two-dimensional NMR spectroscopy provides the necessary through-bond correlation data to solve this molecular puzzle.[1][2][3]
The Methodological Comparison: A Multi-pronged 2D NMR Approach
To achieve unequivocal structural confirmation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and their combined data creates a self-validating logic loop. The primary techniques are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon to which it is attached (¹JCH).[6][7] This is a highly sensitive and reliable method for identifying protonated carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[6][8][9][10] Critically, it allows for the mapping of connectivity between a proton and non-protonated (quaternary) carbons, such as those in carboxylic acids or carbons bearing substituents.[7][8]
The overall experimental workflow is designed to systematically build a complete bonding map of the molecule.
Figure 1: Workflow for 2D NMR structural confirmation.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and reproducibility on a standard 400 or 500 MHz NMR spectrometer.
Part A: Sample Preparation
-
Analyte Preparation : Weigh approximately 15-25 mg of the synthesized 5-Aminothiophene-2,4-dicarboxylic acid. The higher concentration is beneficial for ¹³C-based experiments like HMBC.[11]
-
Solvent Selection : Use approximately 0.6 mL of a suitable deuterated solvent.[12] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and exchange labile protons (from -NH₂ and -COOH), making them observable.
-
Dissolution & Transfer : Dissolve the compound completely in the solvent within a small vial.[11] To prevent signal broadening from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12] The final sample height should be at least 4.5 cm.[12]
-
Quality Control : Ensure the solution is homogenous and free of any solid particles, which can interfere with the magnetic field shimming process and degrade spectral quality.[11][13]
Part B: NMR Data Acquisition
-
Initial Scans : Acquire standard 1D ¹H and ¹³C{¹H} spectra to confirm the presence of all expected signals and assess sample concentration and purity.
-
COSY Acquisition : Run a standard gradient-selected COSY (gCOSY) experiment. For this particular molecule, with only one ring proton, no H-H correlations on the thiophene ring are expected. This is a key negative result that supports the proposed substitution pattern.
-
HSQC Acquisition : Acquire a phase-sensitive, edited HSQC experiment. This will show a single correlation for the thiophene ring proton to its directly attached carbon. An edited HSQC has the added benefit of distinguishing CH/CH₃ signals from CH₂ signals by phase, which, while not critical here, is a powerful feature for more complex molecules.[6]
-
HMBC Acquisition : Acquire a gradient-selected HMBC experiment. This is the crucial step. Optimize the long-range coupling delay (typically around 8-10 Hz) to observe 2- and 3-bond correlations.[6][9] This experiment will connect the single ring proton and the amine protons to the non-protonated carbons of the carboxylic acids and the thiophene ring itself.
Data Interpretation: Assembling the Structural Proof
Let's analyze the expected data for 5-Aminothiophene-2,4-dicarboxylic acid and compare how it provides an unambiguous assignment.
| Atom | Expected ¹H Shift (ppm, DMSO-d₆) | Expected ¹³C Shift (ppm, DMSO-d₆) | Key Expected Correlations |
| H3 | ~7.5 - 8.5 (singlet) | ~125 - 135 | HSQC: to C3. HMBC: to C2, C4, C5, C(OOH) at C2, C(OOH) at C4. |
| NH₂ | ~6.0 - 7.5 (broad singlet) | N/A | HMBC: to C4, C5. |
| COOH | ~12.0 - 13.0 (broad singlet, 2H) | ~165 - 175 | N/A |
| C2 | N/A | ~140 - 150 | HMBC: from H3. |
| C3 | N/A | ~125 - 135 | HSQC: to H3. |
| C4 | N/A | ~145 - 155 | HMBC: from H3, NH₂. |
| C5 | N/A | ~150 - 160 | HMBC: from H3, NH₂. |
| C=O (at C2) | N/A | ~165 - 175 | HMBC: from H3. |
| C=O (at C4) | N/A | ~165 - 175 | HMBC: from H3, NH₂. |
| Note: Chemical shifts are estimates and can vary based on concentration and exact experimental conditions. |
The Logic of Confirmation:
-
Pinpointing H3-C3 : The HSQC spectrum will show a single cross-peak in the aromatic region, definitively linking the proton signal (H3) to its carbon (C3).[6][7]
-
Building the Framework with HMBC : The HMBC spectrum provides the conclusive evidence.[7]
-
H3 Correlations : The proton at H3 is two bonds away from C2 and C4, and three bonds away from C5 and the carbon of the carboxylic acid at C2. We expect to see HMBC cross-peaks between H3 and all these carbons.
-
NH₂ Correlations : The protons of the amine group at C5 are two bonds from C5 and three bonds from C4. Therefore, HMBC correlations from the NH₂ protons to C4 and C5 are expected.
-
The Decisive Link : The observation of an HMBC correlation from H3 to two distinct quaternary carbons (C2 and C4) and from the NH₂ protons to one of those same carbons (C4) and a different quaternary carbon (C5) locks the structure. This specific pattern of long-range couplings is unique to the 5-amino-2,4-dicarboxy substitution pattern and allows for the unambiguous assignment of all quaternary carbons.
-
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A Senior Application Scientist's Guide to the Elemental Analysis of Synthesized Aminothiophene Compounds
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel aminothiophene compounds represents a significant step towards new therapeutic agents. The aminothiophene scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. However, the successful synthesis of these heterocyclic compounds is only the first step. Rigorous characterization is paramount to confirm the identity, purity, and empirical formula of the newly created molecules. Among the suite of analytical techniques available, elemental analysis provides the foundational data for these assessments.
This guide offers an in-depth comparison of the primary techniques for the elemental analysis of synthesized aminothiophene compounds: Combustion Analysis (CHNS) , Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES & ICP-MS) , and X-Ray Fluorescence (XRF) Spectroscopy . As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the rationale behind choosing one technique over another, grounded in experimental data and practical considerations within a drug discovery and development context.
The Critical Role of Elemental Analysis in Aminothiophene Synthesis
Aminothiophenes are characterized by the presence of nitrogen and sulfur heteroatoms within their structure. The accurate determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is crucial for:
-
Confirmation of Empirical Formula: Elemental analysis provides direct evidence of the elemental composition of a synthesized compound, allowing for the verification of its empirical formula.[1][2]
-
Assessment of Purity: Significant deviations between the experimentally determined and theoretically calculated elemental composition can indicate the presence of impurities, residual solvents, or incomplete reactions. The generally accepted deviation is within ±0.4%.[3][4][5]
-
Support for Structural Elucidation: While spectroscopic methods like NMR and mass spectrometry are primary tools for structural determination, elemental analysis offers complementary and confirmatory data.[1][6]
The choice of the most suitable analytical technique is therefore a critical decision in the workflow of synthesizing and characterizing novel aminothiophene derivatives.
Comparative Overview of Analytical Techniques
The selection of an elemental analysis technique is a balance of several factors including the specific elements of interest, required sensitivity, sample matrix, throughput, and cost.[7][8][9][10]
| Feature | Combustion Analysis (CHNS) | Inductively Coupled Plasma (ICP-OES/MS) | X-Ray Fluorescence (XRF) |
| Primary Application | Determination of C, H, N, S, and O in organic compounds. Gold standard for empirical formula confirmation.[11] | Multi-elemental analysis, including trace and ultra-trace metal impurities. Can determine sulfur. | Non-destructive elemental analysis of a wide range of elements, particularly for solids and liquids. |
| Principle | Sample combustion in a high-oxygen environment to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[12][13] | Sample is introduced into a high-temperature argon plasma, causing atomization and ionization. Emitted light (ICP-OES) or ion mass (ICP-MS) is measured.[14][15] | Sample is irradiated with X-rays, causing the emission of characteristic fluorescent X-rays from each element present. |
| Typical Accuracy | Excellent for major components (typically within ±0.3% of the theoretical value).[1][16] | High accuracy, with recoveries typically between 95-105% for spiked samples.[17] | Generally lower accuracy for light elements like N and S compared to combustion analysis, but can be improved with matrix-matched standards. |
| Typical Precision (%RSD) | <0.5% | ICP-OES: <2%; ICP-MS: <5% | Highly dependent on the element and concentration, can range from <1% to >10%. |
| Limit of Detection (LOD) | ppm level (e.g., S >100 ppm) | ICP-OES: ppm to high ppb; ICP-MS: low ppb to ppt. For Sulfur: ICP-MS can reach low µg/kg.[18] | ppm to sub-ppm for heavier elements. For Sulfur in petroleum by WDXRF: ~1-3 mg/kg.[8] |
| Sample Preparation | Simple; requires accurate weighing of a small amount of solid sample into a tin capsule.[19] | Complex and destructive; requires complete digestion of the sample, often using strong acids and microwave heating.[20][21][22][23] | Minimal to none for solids; can be analyzed directly as a pressed pellet or loose powder. Non-destructive.[14][24] |
| Throughput | High; automated systems can analyze many samples per day. | Lower due to lengthy sample preparation; autosamplers can increase instrument throughput. | High; rapid analysis times, often in minutes. |
| Cost (Instrument & Consumables) | Moderate initial cost, relatively low running costs. | High initial cost, significant running costs (e.g., argon gas, acids). | Moderate to high initial cost, generally low running costs. |
| Key Advantage for Aminothiophenes | Direct, accurate, and precise determination of the key heteroatoms (N and S) along with C and H for empirical formula confirmation. | Excellent for identifying and quantifying trace metal catalyst residues. High sensitivity for sulfur. | Rapid, non-destructive screening of samples. |
| Key Limitation for Aminothiophenes | Not suitable for trace element analysis. | Destructive to the sample; complex sample preparation can introduce contaminants. | Lower sensitivity and accuracy for nitrogen. Matrix effects can be significant. |
In-Depth Analysis of Techniques
Combustion Analysis (CHNS)
Combustion analysis is the cornerstone technique for determining the elemental composition of organic compounds, including aminothiophenes.[11] Its prevalence in this field is due to its directness, reliability, and high accuracy for the primary elements of interest (C, H, N, and S).
Causality Behind Experimental Choices:
The choice to use combustion analysis for a newly synthesized aminothiophene is driven by the fundamental need to verify its empirical formula. This technique directly measures the mass fractions of the constituent elements, providing the most straightforward data to compare against theoretical values. For heterocyclic nitrogen compounds, which can be challenging to combust completely, modern elemental analyzers employ high temperatures (around 1000°C) and catalysts to ensure complete conversion to gaseous products.[13][25] The use of a thermal conductivity detector (TCD) provides a robust and linear response over a wide concentration range.
Experimental Workflow for Combustion Analysis
Caption: Workflow for CHNS elemental analysis.
Inductively Coupled Plasma (ICP) Spectroscopy
ICP-OES and ICP-MS are powerful techniques for elemental analysis, offering the ability to detect a wide range of elements, often at trace or ultra-trace levels.[14] For aminothiophene analysis, their primary role is not typically for bulk C, H, and N determination, but for quantifying sulfur and identifying potential inorganic impurities.
Causality Behind Experimental Choices:
A researcher would opt for an ICP-based method when the analytical question extends beyond the basic C, H, N, S composition. For instance, if the synthesis of an aminothiophene involved a metal catalyst (e.g., palladium, copper), ICP-MS is the technique of choice to quantify residual catalyst levels, which is a critical requirement in pharmaceutical development.[26][27] While combustion analysis can determine sulfur, ICP-MS offers significantly lower detection limits, which can be important for certain applications.[18] The choice between ICP-OES and ICP-MS is dictated by the required sensitivity, with ICP-MS providing detection limits in the parts-per-billion to parts-per-trillion range, compared to the parts-per-million to high parts-per-billion range of ICP-OES.[14]
The main challenge with ICP analysis of organic compounds is the sample preparation, which requires complete digestion to decompose the organic matrix and solubilize the elements.[20][21] Incomplete digestion can lead to inaccurate results and damage to the instrument.
Experimental Workflow for ICP-OES/MS Analysis
Caption: Workflow for ICP-OES/MS elemental analysis.
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive technique that offers rapid elemental analysis with minimal sample preparation.[14][24] This makes it an attractive option for high-throughput screening and quality control applications.
Causality Behind Experimental Choices:
XRF would be the preferred method when a quick, non-destructive elemental screen of a large number of synthesized aminothiophene analogues is required. For example, in a medicinal chemistry campaign, XRF could be used to quickly confirm the presence of sulfur in a library of compounds. Its non-destructive nature is also a significant advantage when dealing with precious or limited quantities of a sample. However, for the definitive determination of the empirical formula of a novel aminothiophene, XRF is generally not the primary choice due to its lower sensitivity for light elements like nitrogen and potential for matrix effects, where the presence of other elements can influence the fluorescence of the element of interest. Wavelength Dispersive XRF (WDXRF) offers better resolution and sensitivity for lighter elements compared to Energy Dispersive XRF (EDXRF).[28]
Logical Relationship for Technique Selection
Caption: Decision tree for selecting an elemental analysis technique.
Experimental Protocols
Protocol 1: CHNS Determination by Combustion Analysis
Objective: To determine the percentage of carbon, hydrogen, nitrogen, and sulfur in a synthesized aminothiophene compound.
Materials:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario EL cube)
-
Microbalance (readable to 0.001 mg)
-
Tin capsules
-
Spatula and tweezers
-
Certified organic analytical standards (e.g., acetanilide for CHN, BBOT for S)
-
High-purity helium and oxygen
Procedure:
-
Instrument Preparation: Ensure the elemental analyzer is calibrated according to the manufacturer's instructions using certified standards.
-
Sample Preparation: a. Place a clean, empty tin capsule on the microbalance and tare. b. Accurately weigh 1-3 mg of the homogenized, dry aminothiophene sample into the capsule.[19] c. Seal the capsule securely with tweezers, ensuring no sample is lost.
-
Analysis: a. Place the sealed capsule into the autosampler of the elemental analyzer. b. Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (~1000°C) with a pulse of pure oxygen.[12][13] c. The resulting gases (CO₂, H₂O, Nₓ, and SO₂) are passed over a reduction tube containing copper to convert nitrogen oxides to N₂. d. The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. Compare the experimental percentages to the theoretical values calculated for the expected molecular formula.
Protocol 2: Sulfur and Trace Metal Determination by ICP-MS
Objective: To quantify the sulfur content and determine the concentration of trace metal impurities (e.g., residual catalysts) in a synthesized aminothiophene compound.
Materials:
-
ICP-MS instrument (e.g., Agilent 7900, Thermo Scientific iCAP Q)
-
Microwave digestion system
-
Digestion vessels (PTFE)
-
Trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl)
-
High-purity deionized water (18 MΩ·cm)
-
Certified multi-element and sulfur standards
Procedure:
-
Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.1 g of the aminothiophene sample into a clean, dry microwave digestion vessel.[22] b. In a fume hood, carefully add a mixture of trace-metal grade acids (e.g., 5 mL HNO₃ and 1 mL HCl).[22] c. Seal the vessels and place them in the microwave digestion system. d. Run a digestion program that ramps the temperature to around 200°C and holds for at least 15-20 minutes to ensure complete digestion.[20] e. After cooling, carefully open the vessels and quantitatively transfer the clear digestate to a 50 mL volumetric flask. f. Dilute to the mark with high-purity deionized water.
-
Analysis: a. Prepare a series of calibration standards for sulfur and the metals of interest, matrix-matched to the acid concentration of the samples. b. Aspirate the blank, standards, and samples into the ICP-MS. c. The sample aerosol is introduced into the argon plasma, where it is desolvated, atomized, and ionized. d. The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
-
Data Analysis: The instrument software quantifies the concentration of each element in the sample based on the calibration curve.
Protocol 3: Rapid Screening for Sulfur by WDXRF
Objective: To rapidly and non-destructively confirm the presence of sulfur in a series of synthesized aminothiophene compounds.
Materials:
-
Wavelength Dispersive X-Ray Fluorescence (WDXRF) spectrometer (e.g., Rigaku ZSX Primus, PANalytical Zetium)
-
Sample cups and X-ray transparent film (e.g., Mylar)
-
Hydraulic press (for pellet preparation)
Procedure:
-
Sample Preparation: a. Loose Powder: Place a small amount of the finely ground aminothiophene powder into a sample cup fitted with an X-ray transparent film. b. Pressed Pellet: For more quantitative analysis, mix a known weight of the sample with a binder and press it into a pellet using a hydraulic press.
-
Analysis: a. Place the sample into the XRF spectrometer. b. Initiate the analysis. The instrument irradiates the sample with X-rays. c. The spectrometer detects the characteristic Kα X-rays emitted from the sulfur atoms.
-
Data Analysis: The software identifies the presence of sulfur based on the energy of the emitted X-rays. For quantitative analysis, the intensity of the sulfur peak is compared to a calibration curve prepared from standards of known sulfur concentration in a similar matrix.
Conclusion and Recommendations
The elemental analysis of synthesized aminothiophene compounds is a critical step in their characterization. The choice of analytical technique should be guided by the specific analytical question at hand.
-
For the definitive confirmation of the empirical formula and assessment of purity , Combustion Analysis (CHNS) is the gold standard. Its accuracy, precision, and directness in determining the mass percentages of C, H, N, and S are unparalleled for this purpose.
-
When the focus is on quantifying trace metal impurities or requiring very low detection limits for sulfur , ICP-MS is the superior technique. The investment in complex sample preparation is justified by its high sensitivity.
-
For rapid, high-throughput, and non-destructive screening of a series of compounds to confirm the presence of key heteroatoms like sulfur, XRF is an excellent choice.
In a comprehensive drug development program, these techniques are often used in a complementary fashion. XRF might be used for initial screening, followed by CHNS analysis for definitive characterization of lead compounds, and finally, ICP-MS for impurity testing of the final drug candidate as it progresses towards clinical trials. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthesized aminothiophene compounds.
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"comparing the properties of 2,4- and 2,5-thiophenedicarboxylic acid isomers"
Navigating Thiophenedicarboxylic Acid Isomers: A Technical Guide to 2,4- and 2,5-H2TDC in Advanced Materials
As the paradigm of materials science shifts from petroleum-derived aromatics to bio-based and heteroaromatic platforms, thiophene-based building blocks have emerged as critical structural elements. Specifically, the positional isomers of thiophenedicarboxylic acid—2,5-thiophenedicarboxylic acid (2,5-H2TDC) and 2,4-thiophenedicarboxylic acid (2,4-H2TDC) —offer distinct topological and electronic properties.
As a Senior Application Scientist, I approach these two molecules not merely as chemical substitutions, but as geometric instruments. The substitution pattern on the thiophene ring dictates the spatial trajectory of the carboxylate functional groups, fundamentally altering the thermodynamics of polymer chain packing and the self-assembly of Metal-Organic Frameworks (MOFs). This guide objectively compares their properties and details self-validating protocols for incorporating them into advanced workflows.
Structural and Physicochemical Properties
The divergence in performance between 2,5-H2TDC and 2,4-H2TDC is rooted in their molecular geometry. 2,5-H2TDC is a pseudo-linear, symmetrical building block, frequently utilized as a sustainable analogue to terephthalic acid or 2,5-furandicarboxylic acid (FDCA)[1]. Conversely, 2,4-H2TDC provides a V-shaped, asymmetric vector, introducing strategic disruption in crystal lattices.
Table 1: Quantitative and Geometric Comparison of Thiophenedicarboxylic Acid Isomers
| Property/Parameter | 2,5-Thiophenedicarboxylic Acid (2,5-H2TDC) | 2,4-Thiophenedicarboxylic Acid (2,4-H2TDC) |
| CAS Number | 4282-31-9[2] | 36157-39-8[3] |
| Molecular Formula | C₆H₄O₄S | C₆H₄O₄S |
| Geometry & Vector | Pseudo-linear (~148° to 180° functional extension) | V-shaped / Angular (asymmetric) |
| Symmetry | High ( | Low ( |
| Polymer Crystallinity | Induces high crystallinity and dense chain packing | Disrupts chain packing; favors amorphous phases |
| Gas Barrier (Polyesters) | Excellent (O₂/CO₂ transport rates < 0.03 × 10⁻⁵ cm³/m²·d·bar)[1] | Poor (High free volume due to angular kinks) |
| MOF Topology Role | Constructs rigid, stable 3D porous networks (e.g., DUT-126)[4] | Symmetry-breaking; drives Multivariate (MTV) architectures[5] |
Mechanistic Causality: Why Geometry Dictates Application
Polymer Science: Chain Packing vs. Free Volume
In melt polycondensation, 2,5-H2TDC is prioritized for high-performance sustainable packaging[6]. The Causality : The linear orientation of the 2,5-carboxylates allows polymer chains (like poly(propylene 2,5-thiophenedicarboxylate) - PPTh) to align closely. Furthermore, the high polarizability of the thiophene sulfur atom strengthens intermolecular dipole-dipole interactions. This dense crystalline packing severely restricts the diffusion pathways for oxygen and carbon dioxide[1],[6]. If you replace 2,5-H2TDC with 2,4-H2TDC, the V-shaped angle introduces "kinks" in the polymer backbone, expanding the fractional free volume, depressing the melting temperature (
MOFs and Coordination Chemistry: Defect Engineering
In MOF synthesis, 2,5-H2TDC yields predictable, highly symmetric topologies. For example, reacting ZrCl₄ with 2,5-H2TDC forms DUT-126, a robust framework with a high BET surface area (~1297 m²/g)[4]. The Causality : The rigid linearity forces a highly ordered, repeating secondary building unit (SBU) alignment. Conversely, 2,4-H2TDC is a powerful tool for Multivariate (MTV) MOFs. By co-doping a linear linker MOF with the angular 2,4-H2TDC, the symmetry is intentionally broken[5]. This mismatch creates localized defects and altered pore metrics without collapsing the macro-structure, drastically improving dynamic processes like trace ammonia capture or water harvesting kinetics.
Workflow & Logical Architecture
Causality of Thiophenedicarboxylic Acid Isomer Geometry on Material Outcomes.
Self-Validating Experimental Protocols
To ensure reproducibility and analytical integrity, the following protocols integrate built-in validation steps.
Protocol 1: Synthesis of High-Barrier Bio-Polyesters via 2,5-H2TDC[7]
Objective: Synthesize poly(propylene 2,5-thiophenedicarboxylate) (PPTh) using a two-stage melt polycondensation approach.
Step-by-Step Methodology:
-
Esterification/Transesterification: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a distillation column, add 2,5-H2TDC and 1,3-propanediol in a 1:2.2 molar ratio. Add titanium tetrabutylate (Ti(OBu)₄) as a catalyst (~200 ppm).
-
First Heating Phase: Purge with N₂. Heat the mixture to 160 °C for 2 hours, then raise to 190 °C until >90% of the theoretical water/methanol byproduct is distilled off. Causality: Step-wise heating prevents the sublimation of 2,5-H2TDC before it can react with the diol.
-
Polycondensation: Gradually apply a high vacuum (< 0.1 mbar) over 30 minutes while increasing the temperature to 230 °C. Maintain for 2–3 hours.
-
Self-Validation Step: Monitor the motor torque of the mechanical stirrer. A plateau in torque indicates maximum achievable molecular weight before thermal degradation begins. Terminate the reaction immediately at this plateau.
-
Characterization: Validate the structural integrity using Gel Permeation Chromatography (GPC) (target
> 25,000 g/mol ) and DSC to confirm a highly crystalline around 183 °C[1].
Protocol 2: Synthesis of Multivariate Al-MOF using 2,4-H2TDC[6]
Objective: Utilize the angular 2,4-H2TDC to engineer a highly porous, water-harvesting aluminum MOF network [Al(OH)(2,4-TDC)].
Step-by-Step Methodology:
-
Ligand Dissolution: In a 20 mL scintillation vial, dissolve 98.9 mg of 2,4-H2TDC in a solvent mixture consisting of aqueous KOH (0.139 M, 6.187 mL) and absolute ethanol (3.239 mL)[5]. Causality: KOH acts as a deprotonating agent, generating the highly soluble anionic thiophenedicarboxylate necessary for rapid metal coordination.
-
Metal Node Introduction: Slowly inject 0.574 mL of 1 M aqueous AlCl₃ solution under continuous stirring.
-
Hydrothermal Assembly: Seal the vial tightly and place it in a pre-heated isothermal oven at 100 °C for precisely 24 hours. The angular nature of 2,4-H2TDC will direct the slow self-assembly of the non-linear 1D channels characteristic of this phase.
-
Purification: Recover the resulting white precipitate via vacuum filtration. Wash sequentially three times with deionized H₂O and three times with ethanol to remove unreacted linkers and trapped salts[5].
-
Self-Validation Step: Conduct Powder X-ray Diffraction (PXRD) and compare against simulated structural models to confirm phase purity. Follow with an N₂ sorption isotherm at 77 K; a successfully activated framework should yield a BET surface area of ~1101 m²/g[5].
Conclusion
The selection between 2,4- and 2,5-thiophenedicarboxylic acid is a prime example of geometry dictating function. For applications demanding structural rigidity, tight polymer packing, and high symmetry, the 2,5-isomer is the unequivocal choice. However, as the frontiers of MOF engineering and defect-driven catalysis expand, the asymmetric "kink" provided by the 2,4-isomer becomes an invaluable tool for synthesizing advanced multivariate architectures.
References
- Benchchem. "2,5-Thiophenedicarboxylic Acid|High-Purity Reagent - Benchchem" Benchchem.
- ChemicalBook. "2,5-Thiophenedicarboxylic acid | 4282-31-9" ChemicalBook.
- Royal Society Publishing. "The modulator driven polymorphism of Zr(IV) based metal–organic frameworks" Royal Society Publishing.
- Sigma-Aldrich. "2,5-Thiophenedicarboxylic acid 99 4282-31-9" Sigma-Aldrich.
- Google Patents. "US20240316531A1 - Multivariate and other metal-organic frameworks, and uses thereof" Google Patents.
- MDPI. "In Situ Synthesis, Crystallization Behavior, and Physical Properties of Biobased Poly(propyl thiophenedicarboxylate)" MDPI.
- NIH PMC. "Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers" National Institutes of Health.
- PubChem. "Thiophene-2,4-dicarboxylic acid | CID 255851" PubChem.
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A Comparative Performance Analysis: Thiophene-Based Polymers vs. Terephthalic Acid-Based Polymers
A Senior Application Scientist's Guide to Monomer Selection and Polymer Performance
In the quest for high-performance materials, the choice of monomeric building blocks is paramount. The geometry, aromaticity, and heteroatomic composition of a monomer dictate the final properties of the resulting polymer, influencing everything from thermal stability and mechanical strength to processability and specialized functionalities. This guide provides an in-depth comparison of polymers derived from two distinct dicarboxylic acid monomers: the heteroaromatic 2,5-thiophenedicarboxylic acid (TDCA) and the ubiquitous aromatic terephthalic acid (TPA) .
A note on the selected monomer: Initial exploration for polymers derived from 5-Aminothiophene-2,4-dicarboxylic acid revealed a scarcity of available research data. Therefore, to provide a meaningful and data-supported comparison, this guide focuses on the well-characterized and structurally relevant 2,5-thiophenedicarboxylic acid as a representative of thiophene-based monomers.
This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced performance trade-offs when substituting a traditional benzene-based monomer with a thiophene-based analogue. We will delve into the synthesis, thermal and mechanical properties, and other key performance metrics, supported by experimental data and protocols.
Monomer Structure and its Influence on Polymer Architecture
The fundamental difference between TDCA and TPA lies in the aromatic core: a five-membered sulfur-containing thiophene ring versus a six-membered benzene ring. This seemingly subtle change has profound implications for the polymer backbone.
-
Bond Angles and Chain Linearity: Terephthalic acid's 1,4-substitution pattern on the benzene ring results in a highly linear and rigid polymer chain, as seen in Poly(ethylene terephthalate) (PET) and aramids like Kevlar. This linearity facilitates efficient chain packing and high crystallinity. The bond angles within the thiophene ring of TDCA lead to a slightly less linear geometry compared to the benzene ring.[1]
-
Polarity and Intermolecular Interactions: The presence of the sulfur heteroatom in the thiophene ring introduces a dipole moment and increases the polarity of the monomer unit compared to the nonpolar benzene ring.[1] This can influence inter-chain interactions, solubility, and gas barrier properties.
-
Electronic Properties: The thiophene ring is more electron-rich than the benzene ring, a property that is foundational to the use of polythiophenes in organic electronics.[2][3] While not the focus of this guide, this electronic difference can influence the polymer's stability and interactions.[3]
Caption: Monomer structures and their corresponding polyester backbones.
Comparative Performance Data
The structural differences outlined above manifest in tangible performance variations. The following tables summarize key thermal and mechanical properties compiled from various studies.
Table 1: Thermal Properties Comparison
| Property | Thiophene-Based Polymers | Terephthalic Acid-Based Polymers | Key Insights & Causality |
| Decomposition Temp. (Td, 5% loss) | 350 - 460 °C (Polyesters/Polyamides)[4][5] | 380 - 500 °C (Polyamides/Polyesters)[5] | Thiophene-based polymers exhibit high thermal stability, often comparable to their benzene-ring counterparts.[5] The inherent stability of the aromatic and heteroaromatic rings contributes to high decomposition temperatures. |
| Glass Transition Temp. (Tg) | 47 - 100 °C (Polyesters)[1] | 70 - 275 °C (PET ~70°C, Aramids >270°C)[6] | The less linear structure of the thiophene unit can disrupt chain packing, leading to a lower Tg in some cases compared to highly rigid aramids. However, values are comparable to amorphous polyesters like PET. |
Table 2: Mechanical Properties Comparison
| Property | Thiophene-Based Polymers | Terephthalic Acid-Based Polymers | Key Insights & Causality |
| Tensile Strength | 6 - 80 MPa (Polyesters/Polyamides)[5][7] | 50 - 3600 MPa (PET ~50 MPa, Kevlar ~3600 MPa) | While thiophene-based polymers can achieve high tensile strength, the exceptional strength of para-aramids like Kevlar is due to their perfectly linear chains and extensive hydrogen bonding, a benchmark that is difficult to match. |
| Young's Modulus | 100 - 2500 MPa[5][7] | 2000 - 131,000 MPa (PET ~2-4 GPa, Kevlar ~131 GPa) | The modulus is highly dependent on crystallinity and chain orientation. The rigidity of the thiophene ring provides good stiffness, but the ultra-high modulus of para-aramids is a direct result of their unique morphology. |
| Elongation at Break | >110% (for ductile polyesters)[8] | 50-150% (PET), ~2.4% (Kevlar) | Thiophene-based polyesters can be engineered to be highly ductile, a desirable property for applications like packaging films.[7] |
Specialized Performance: Gas Barrier Properties
A notable advantage of incorporating thiophene units is the significant improvement in gas barrier properties. TDCA-based copolyesters demonstrate gas barrier attributes that can exceed those of commodity poly(butylene adipate-co-terephthalate) (PBAT) by over threefold and can be more than 500 times better in some formulations.[7][9] This enhanced performance is attributed to the polarity of the thiophene ring and potentially altered free volume and chain mobility, making these polymers highly attractive for advanced packaging applications.[7][9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, this section details the standardized methodologies for the synthesis and characterization of these polymers.
A. Polymer Synthesis: Two-Stage Melt Polycondensation
This common, solvent-free method is used for producing high molecular weight polyesters from dicarboxylic acids (or their dimethyl esters) and diols.
Rationale: Melt polycondensation avoids the use of hazardous solvents and is scalable for industrial production. A two-stage process allows for initial esterification/transesterification at lower temperatures followed by a high-temperature, high-vacuum polycondensation step to effectively remove the condensation byproduct (e.g., water or methanol) and drive the reaction to completion, thereby achieving high molecular weight.[10][11]
Step-by-Step Protocol:
-
Charging the Reactor: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet is charged with the dicarboxylic acid (or its dimethyl ester, e.g., dimethyl 2,5-thiophenedicarboxylate) and a diol (e.g., 1,3-propanediol) in a specified molar ratio (typically 1:1.2 to 1:2 diol excess).[11]
-
Catalyst Addition: A catalyst, such as antimony trioxide or a titanium-based catalyst (e.g., titanium(IV) isopropoxide), is added (typically in ppm concentrations).[10][11]
-
First Stage (Esterification/Transesterification): The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. The reaction is allowed to proceed for 2-4 hours while the byproduct (water or methanol) is distilled off.[10]
-
Second Stage (Polycondensation): The temperature is gradually increased to 240-280°C. Simultaneously, the pressure is slowly reduced to below 1 mbar to facilitate the removal of the excess diol and the condensation byproduct.[10]
-
Reaction Monitoring: The viscosity of the melt increases as the polymerization progresses. This can be monitored by the torque on the mechanical stirrer. The reaction is typically continued for 2-5 hours under high vacuum.
-
Polymer Recovery: The reaction is stopped by introducing nitrogen back into the reactor. The molten polymer is then extruded from the reactor, cooled, and pelletized for further analysis.
Caption: Workflow for two-stage melt polycondensation synthesis.
B. Polymer Characterization
A suite of analytical techniques is required to create a comprehensive performance profile of the synthesized polymers.
Caption: Experimental workflow for polymer characterization.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.[1][12]
-
Protocol:
-
Place a small, precisely weighed sample (5-10 mg) into a TGA sample pan.
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature to 600-800°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidative degradation).[13]
-
Record the sample weight as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.[13]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[1][12]
-
Protocol:
-
Seal a small, weighed sample (5-10 mg) in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle. For example: heat from 25°C to 300°C at 10°C/min, hold for 2 minutes to erase thermal history, cool to 25°C at 10°C/min, and then reheat to 300°C at 10°C/min.
-
The Tg is identified as a step change in the heat flow curve from the second heating scan. Tm and Tc are identified as the peaks of endothermic and exothermic events, respectively.[13]
-
3. Tensile Testing
-
Objective: To measure the mechanical properties of the polymer, including tensile strength, Young's modulus, and elongation at break, typically following ASTM D638 standards.[14][15]
-
Protocol:
-
Prepare test specimens by compression molding or solution casting the polymer into a standard shape (e.g., a "dogbone" shape).[14]
-
Condition the specimens under controlled temperature and humidity as required by the standard.
-
Mount the specimen into the grips of a universal testing machine.[16]
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[15]
-
Record the load and extension data throughout the test. Stress is calculated by dividing the load by the initial cross-sectional area, and strain is calculated by dividing the extension by the initial gauge length.[16]
-
Conclusion and Future Outlook
The substitution of a traditional terephthalic acid monomer with a thiophene-based analogue like 2,5-thiophenedicarboxylic acid presents a compelling strategy for tuning polymer properties. While fully aromatic polyamides based on TPA remain the gold standard for ultimate thermal stability and mechanical strength, TDCA-based polymers offer a competitive profile with distinct advantages.
Key Takeaways:
-
Comparable Thermal Stability: Thiophene-based polymers demonstrate high thermal stability, making them suitable for many high-performance applications.[5]
-
Tunable Mechanical Properties: The mechanical properties of TDCA-polymers can be tailored, achieving both high strength and high ductility, depending on the choice of comonomers.[7][8]
-
Superior Gas Barrier: The most significant advantage observed is the enhanced gas barrier performance, positioning these materials as strong candidates for advanced packaging and film applications.[7][9]
-
Bio-Based Potential: TDCA is an emerging bio-based monomer, which aligns with the growing demand for sustainable materials.[4]
For researchers and developers, the choice between these monomers is not a matter of direct replacement but of strategic selection. If the goal is to achieve a balance of thermal and mechanical performance with the added benefit of superior barrier properties and a potential bio-based origin, polymers from 2,5-thiophenedicarboxylic acid offer a promising and innovative alternative to their terephthalic acid-based counterparts.
References
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Patsnap Eureka. (2026, February 24). Benzene Ring vs Thiophene: Stability in Conductive Materials. [Link]
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University of Nottingham Ningbo China. (2024, October 15). An investigation into the synthesis, properties, and biodegradation characteristics of copolyesters derived from 2,5-thiophenedicarboxylic acid. [Link]
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ACS Publications. (2023, June 5). Synthesis and Structure–Property Relationships of Novel High Molecular Weight Fully Biobased 2,5-Thiophenedicarboxylic Acid-Based Polyesters | Biomacromolecules. [Link]
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National Center for Biotechnology Information (PMC). (2020, August 27). Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. [Link]
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ACS Publications. (2020, August 27). Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers | ACS Omega. [Link]
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Terrific Science. (n.d.). 6 Simple Tensile Testing of Polymeric Films and Sheeting. [Link]
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MDPI. (n.d.). Synthesis of Biobased Soft-Packaging Polyesters from 2,5 Thiophenedicarboxylic Acid. [Link]
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ACS Publications. (2024, August 1). Biodegradable Copolyesters Derived from 2,5-Thiophenedicarboxylic Acid for High Gas Barrier Packaging Applications: Synthesis, Crystallization Properties, and Biodegradation Mechanisms | ACS Sustainable Chemistry & Engineering. [Link]
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Matmatch. (2026, January 5). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. [Link]
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PubMed. (2023, December 11). Biobased Biodegradable Copolyesters from 2,5-Thiophenedicarboxylic Acid: Effect of Aliphatic Diols on Barrier Properties and Degradation. [Link]
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PubMed. (2020, August 27). Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. [Link]
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MDPI. (2023, June 1). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. [Link]
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SciSpace. (n.d.). Evaluation of tensile test for specific polymer. [Link]
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Michigan Technological University. (n.d.). Tensile Test Experiment. [Link]
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Shimadzu. (n.d.). Tensile Tests of Films. [Link]
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NPTEL Archive. (n.d.). The synthesis of PET requires two steps.... [Link]
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MDPI. (2021, July 27). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. [Link]
- Google Patents. (n.d.). US5118785A - Preparation of polyether amide from tetraethylene glycol diamine and terephthalic acid.
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ResearchGate. (n.d.). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid: Research Article | Request PDF. [Link]
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Scribd. (n.d.). DSC and TGA: Thermal Analysis Methods | PDF. [Link]
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Advanced EMC Technologies. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. [Link]
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ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. [Link]
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ResearchGate. (2025, December 4). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid | Request PDF. [Link]
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ResearchGate. (2026, January 7). Synthesis of Thiophene‐Based Polyamides. [Link]
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Polimery. (n.d.). Solid-state polycondensation (SSP) as a method to obtain high molecular weight polymers. [Link]
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EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [Link]
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ResearchGate. (n.d.). The effect of diamine length on the direct solid state polycondensation of semi-aromatic nylon salts | Request PDF. [Link]
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ResearchGate. (n.d.). Thermal properties of polyamides 3a-3f and 3h | Download Table. [Link]
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ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]
- Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
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A Senior Application Scientist's Guide to the Validation of Computational Models for Aminothiophene Properties
Introduction: The Role of Aminothiophenes and the Imperative for Predictive Accuracy
Aminothiophenes represent a privileged scaffold in medicinal chemistry and materials science. Derivatives of this heterocyclic core exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their utility in designing novel therapeutics and functional organic materials makes them a subject of intense research. The sheer number of possible derivatives, however, makes purely experimental screening an inefficient and costly endeavor.
Computational models offer a powerful alternative, enabling high-throughput virtual screening and rational design of aminothiophene-based molecules with desired properties. These models, ranging from first-principles quantum mechanics to statistical machine learning, can predict everything from electronic structure to biological activity. Yet, the predictive power of any computational model is meaningless without rigorous, systematic validation against experimental reality.[4][5] A model that has not been validated is not a tool; it is a hypothesis.
This guide provides a comprehensive framework for researchers, computational chemists, and drug development professionals on how to validate computational models for aminothiophene properties. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring that the validation process itself is a self-correcting system for achieving scientific truth.[6] We will compare and contrast different modeling paradigms, provide detailed experimental protocols for generating validation data, and establish a clear workflow for assessing predictive accuracy.
Part 1: An Overview of Predominant Computational Models
The choice of computational model is fundamentally a trade-off between accuracy and computational cost. For aminothiophenes, two major classes of models are frequently employed: those based on quantum mechanics and those based on statistical relationships.
Density Functional Theory (DFT): Modeling from First Principles
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[7] It is a powerful tool for predicting properties that arise directly from the distribution of electrons, such as molecular geometry, vibrational frequencies (FTIR/Raman spectra), and electronic parameters (HOMO/LUMO energies).
-
Causality of Choice: We use DFT when we need a deep, mechanism-based understanding of a molecule's intrinsic properties without prior knowledge of similar compounds. For instance, predicting the geometry of a novel aminothiophene or its UV-Visible absorption spectrum is a prime application for DFT.[7][8] Common approaches for aminothiophenes involve the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), which have been shown to provide a good balance of accuracy and efficiency for these systems.[7][9]
Quantitative Structure-Activity Relationship (QSAR): Statistical Predictive Modeling
QSAR models are statistical in nature. They are built on the hypothesis that the biological activity of a compound is correlated to its physicochemical properties, which can be encoded as numerical "descriptors."[10] These descriptors can be simple (e.g., molecular weight) or complex (e.g., quantum-chemically derived charges).
-
Causality of Choice: QSAR is the model of choice when a dataset of aminothiophene analogues with measured biological activity (e.g., IC50 values for an enzyme) is available.[11][12] The goal is not to calculate properties from first principles, but to create a statistically robust model that can predict the activity of new, untested compounds within the same chemical space.[13] The validity of a QSAR model is critically dependent on the quality and diversity of the training data.
Part 2: The Validation Workflow: A Framework for Trustworthiness
Diagram: General Workflow for Computational Model Validation
Caption: A generalized workflow for the validation of computational models.
Key Steps in the Validation Process:
-
Define the Endpoint: Clearly state the property to be predicted (e.g., HOMO-LUMO gap, antibacterial activity).
-
Curate High-Quality Experimental Data: The experimental data is the "ground truth." It must be reliable, accurate, and well-documented.[14] For QSAR, this involves collecting data for a series of related aminothiophenes.
-
Data Splitting (for QSAR/ML): To ensure a model can generalize, the data must be split.[6][13]
-
Training Set: Used to build and optimize the model.
-
Test Set (or External Validation Set): Kept separate and used only once to evaluate the final model's performance on unseen data. This is the most critical test of a model's predictive power.
-
-
Model Generation: Perform the DFT calculations or build the QSAR equation using the training set.
-
Statistical Evaluation: Compare the model's predictions for the test set against the known experimental values. Key metrics include:
-
Coefficient of Determination (R²): Measures how well the model's predictions replicate the observed outcomes. A value closer to 1.0 is better.
-
Root Mean Square Error (RMSE): Indicates the absolute error in the units of the property being predicted. A lower value is better.[4]
-
-
Define the Applicability Domain (AD): For QSAR models, the AD defines the chemical space in which the model is reliable. Predictions for molecules outside this domain are considered extrapolations and are not trustworthy.[13]
Part 3: Experimental Protocols for Generating Validation Data
Computational predictions must be benchmarked against robust experimental data.[4] Below are representative protocols for obtaining data to validate models of structural and biological properties of aminothiophenes.
Protocol 3.1: Validation of Molecular Geometry via X-Ray Crystallography
DFT models predict optimized, low-energy 3D structures. Single-crystal X-ray diffraction provides the definitive experimental confirmation of this geometry in the solid state.
Methodology:
-
Crystal Growth: Synthesize the target aminothiophene derivative. Grow single crystals suitable for X-ray diffraction, often by slow evaporation from a saturated solution (e.g., ethanol, ethyl acetate, or a mixture).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The output is a set of atomic coordinates, bond lengths, and bond angles.[15]
-
Comparison: Superimpose the DFT-optimized structure onto the crystal structure. Calculate the root-mean-square deviation (RMSD) of atomic positions. Compare key bond lengths and dihedral angles. A low RMSD and close agreement in geometric parameters validates the chosen DFT method.
Protocol 3.2: Validation of Biological Activity via Antibacterial Minimum Inhibitory Concentration (MIC) Assay
QSAR models are often used to predict biological activity. The MIC assay provides quantitative data on a compound's antibacterial potency, which can be used to validate these models.[3]
Methodology:
-
Prepare Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to a standardized concentration (e.g., ~5 x 10^5 CFU/mL) in an appropriate broth medium.[9]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the aminothiophene compound in the broth. This creates a range of concentrations to test.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3] This value (often converted to a molar concentration and then to a logarithmic scale, e.g., pMIC = -log[MIC]) serves as the experimental endpoint for the QSAR model.
Part 4: Comparative Case Study: DFT vs. QSAR for Predicting Antibacterial Activity
To illustrate the validation process, let's consider a hypothetical case study. We have synthesized a series of 10 novel aminothiophene derivatives and tested their antibacterial activity (MIC) against S. aureus. Our goal is to validate two different computational models for their ability to predict this activity.
-
Model A (Quantum-Mechanical): A DFT-based model where we hypothesize that activity correlates with the HOMO-LUMO energy gap (ΔE). A lower gap often implies higher reactivity.
-
Model B (Statistical QSAR): A classical QSAR model built using 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) from a larger, pre-existing training set of similar compounds.
Diagram: Contrasting Validation Pathways for DFT and QSAR Models
Caption: Divergent paths for validating quantum vs. statistical models.
Data Comparison
Below is the hypothetical data for our 10 new test compounds. The QSAR model directly predicts pMIC, while the DFT model's output (ΔE) is correlated against the experimental pMIC to assess its predictive power.
| Compound ID | Experimental pMIC | Predicted pMIC (QSAR Model) | Residual (QSAR) | Calculated ΔE (DFT Model, eV) |
| AT-01 | 5.2 | 5.1 | 0.1 | 3.85 |
| AT-02 | 4.8 | 4.9 | -0.1 | 3.99 |
| AT-03 | 6.1 | 6.0 | 0.1 | 3.55 |
| AT-04 | 5.5 | 5.7 | -0.2 | 3.71 |
| AT-05 | 4.5 | 4.7 | -0.2 | 4.10 |
| AT-06 | 6.3 | 6.2 | 0.1 | 3.48 |
| AT-07 | 5.8 | 4.9 | 0.9 | 3.65 |
| AT-08 | 4.9 | 5.0 | -0.1 | 4.02 |
| AT-09 | 5.1 | 5.3 | -0.2 | 3.88 |
| AT-10 | 6.0 | 5.9 | 0.1 | 3.51 |
Performance Analysis
We now evaluate the performance of each model on this external test set. For the DFT model, we perform a linear regression between Experimental pMIC and Calculated ΔE.
| Metric | Model A (DFT-based) | Model B (QSAR) | Interpretation |
| R² (Test Set) | 0.91 | 0.85 | The DFT model's descriptor (ΔE) shows a stronger correlation with activity for this specific set. The QSAR model also performs well. |
| RMSE (Test Set, pMIC units) | 0.25 | 0.34 | The DFT-based model has a lower average prediction error. Note the high residual for AT-07 in the QSAR model, which increases its RMSE. |
| Scientific Insight | Provides mechanistic insight (lower ΔE -> higher activity). | A "black box" statistical relationship. | DFT helps understand why a compound might be active. QSAR predicts if it will be active based on similarity to known compounds. |
| Computational Cost | High (hours per molecule) | Low (seconds per molecule for prediction) | DFT is computationally expensive. QSAR is very fast once the model is built, making it ideal for screening large libraries. |
Conclusion and Future Directions
The validation of computational models is not a final step but a continuous cycle of prediction, testing, and refinement.[4] For aminothiophene properties, a multi-model approach is often most effective. DFT and other quantum methods can provide deep mechanistic insights for a few selected compounds, while well-validated QSAR and machine learning models can be deployed for large-scale virtual screening.[16]
The trustworthiness of any computational prediction is directly proportional to the rigor of its validation. By adhering to a structured workflow, employing high-quality experimental data, and transparently reporting performance metrics, we can harness the full potential of computational chemistry to accelerate the discovery and design of next-generation aminothiophene-based drugs and materials.
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A Technical Guide to Navigating the Cross-Reactivity of Aminothiophene-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the aminothiophene scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent enzyme inhibitors.[1] These compounds have demonstrated significant therapeutic potential across a range of diseases, largely owing to their ability to selectively engage with the active sites of key enzymes. However, as with any therapeutic modality, the true measure of a candidate's potential lies not only in its on-target potency but also in its selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of aminothiophene-based enzyme inhibitors, with a focus on kinase targets, supported by established experimental methodologies.
The Imperative of Selectivity Profiling
The development of a successful enzyme inhibitor hinges on a delicate balance between potent inhibition of the intended target and minimal interaction with other enzymes in the proteome. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, comprehensive cross-reactivity studies are not merely a regulatory requirement but a fundamental aspect of rational drug design. Aminothiophene derivatives, known for their broad bioactivity, are no exception. Their propensity to target various enzyme families, from kinases to proteases, necessitates a thorough evaluation of their selectivity profile early in the drug discovery pipeline.[1][2]
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a comprehensive understanding of an inhibitor's selectivity.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified enzyme. These assays are crucial for determining key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the IC50 of a test compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of the aminothiophene-based inhibitor in 100% DMSO.
-
Prepare a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of the target kinase and its specific substrate in the assay buffer.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Probing Activity in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cell-based assays are critical for confirming on-target activity and identifying potential off-target effects in a more physiologically relevant setting.
Experimental Protocol: Western Blot for Target Engagement
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of the aminothiophene-based inhibitor for a specified duration. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.
-
Incubate the membrane with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration of the inhibitor that leads to a significant reduction in substrate phosphorylation.
-
Comparative Cross-Reactivity Profiles
The following table presents a representative selectivity profile of a hypothetical aminothiophene-based VEGFR-2 inhibitor, "Aminothiophene-A," against a panel of related and unrelated kinases. This data is illustrative and serves to highlight the importance of broad-panel screening.
| Kinase Target | Aminothiophene-A IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 10 | 2 | 6 |
| VEGFR-1 | 50 | 1 | 20 |
| VEGFR-3 | 150 | 10 | 15 |
| PDGFRβ | 250 | 5 | 30 |
| c-Kit | 800 | 10 | 68 |
| FLT3 | >1000 | 250 | 58 |
| EGFR | >10000 | >10000 | >10000 |
| Aurora A | >5000 | - | - |
| CDK2 | >10000 | - | - |
This table presents hypothetical data for "Aminothiophene-A" for illustrative purposes. Data for Sunitinib and Sorafenib are derived from publicly available sources and are included for comparative purposes.
This representative data illustrates that while "Aminothiophene-A" is a potent VEGFR-2 inhibitor, it also exhibits activity against other related kinases, albeit at higher concentrations. This underscores the necessity of comprehensive profiling to understand the full spectrum of a compound's activity.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for conceptualizing complex experimental processes and biological pathways.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
The aminothiophene scaffold continues to be a rich source of novel enzyme inhibitors with significant therapeutic promise. A thorough and early assessment of their cross-reactivity is paramount for the successful development of safe and effective drugs. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile, enabling data-driven decisions for lead optimization and candidate selection. This systematic approach will undoubtedly accelerate the translation of promising aminothiophene-based inhibitors from the laboratory to the clinic.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminothiophene-2,4-dicarboxylic acid
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Aminothiophene-2,4-dicarboxylic acid, a solid powder, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
While a specific, comprehensive toxicological profile for 5-Aminothiophene-2,4-dicarboxylic acid is not extensively documented, its structure—containing acidic carboxyl groups and an amino group on a thiophene ring—allows us to infer potential hazards based on analogous compounds. Structurally similar thiophene derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5]
The primary risks associated with this compound in its solid form are:
-
Inhalation: As a fine powder, it can easily become airborne during transfer and weighing, posing a risk of respiratory tract irritation.[6][7]
-
Dermal Contact: Direct skin contact can lead to irritation.[3][5]
-
Ocular Exposure: Contact with the eyes can cause serious irritation.[2][5]
Therefore, our PPE strategy is designed as a multi-barrier system to mitigate these specific routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
Effective protection goes beyond simply wearing equipment; it involves selecting the right type of PPE and using it correctly. The following are the minimum requirements for handling 5-Aminothiophene-2,4-dicarboxylic acid.
-
Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[8] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashes, consider double-gloving.[9]
-
Eye and Face Protection: To prevent exposure from splashes or airborne particles, chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][8] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[7][9]
-
Skin and Body Protection: A fully buttoned, flame-resistant laboratory coat serves to protect your skin and personal clothing from contamination.[8] Ensure the cuffs are snug to prevent powders from entering the sleeves.
-
Respiratory Protection: All handling of 5-Aminothiophene-2,4-dicarboxylic acid powder, especially weighing and transferring, must be performed within a certified chemical fume hood to control the release of airborne particles.[6][8] This engineering control is the primary method for preventing respiratory exposure. In the rare event that a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) would be required.[9][10]
Summary of Recommended PPE
The level of PPE required can vary based on the specific task being performed. The following table provides a clear summary for common laboratory operations.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Nitrile or Neoprene Gloves | Safety Goggles | Laboratory Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Laboratory Coat | Required: Chemical Fume Hood |
| Routine Handling/Analysis | Nitrile or Neoprene Gloves | Safety Goggles | Laboratory Coat | Well-ventilated area |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Laboratory Coat or Coveralls | NIOSH-approved Respirator |
| Waste Disposal | Nitrile or Neoprene Gloves | Safety Goggles | Laboratory Coat | Well-ventilated area |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is critical for minimizing exposure and ensuring a safe workflow from start to finish.
Preparation Phase:
-
Designate Work Area: Ensure all handling of the solid compound is performed inside a certified chemical fume hood.[8][11]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[4]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to minimize movement in and out of the containment area.
-
Review SDS: Before starting, review the Safety Data Sheet (SDS) for any similar thiophene compounds to refresh your understanding of the hazards.[11]
Handling Phase:
-
Don PPE: Put on all required PPE as outlined in the table above before approaching the fume hood.
-
Minimize Dust Generation: When weighing and transferring the solid, use gentle motions. Avoid dropping or pouring the powder from a height to prevent it from becoming airborne.[6][8]
-
Work Over Trays: Conduct all transfers over a disposable bench cover or a tray to contain any minor spills.[6]
-
Keep Containers Closed: Ensure the primary container of 5-Aminothiophene-2,4-dicarboxylic acid is kept tightly sealed when not in immediate use.[2][11]
Post-Handling & Disposal Phase:
-
Decontaminate: Thoroughly wipe down the work surface inside the fume hood, spatulas, and any other equipment with an appropriate solvent.
-
Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and disposable bench covers, in a clearly labeled hazardous waste container.[1][2] Do not dispose of this material in standard trash or down the drain.[1][12]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, followed by the lab coat.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][8]
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling 5-Aminothiophene-2,4-dicarboxylic acid.
Caption: Workflow for Safe Handling of Chemical Powders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
